molecular formula C8H10FN B1318726 2-Fluoro-4-methylbenzylamine CAS No. 771573-01-4

2-Fluoro-4-methylbenzylamine

Cat. No.: B1318726
CAS No.: 771573-01-4
M. Wt: 139.17 g/mol
InChI Key: QRRUYSDAUXURDL-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylbenzylamine (CAS 771573-01-4) is an aromatic amine with the molecular formula C8H10FN and a molecular weight of 139.17 g/mol . This compound, classified under the UN number 2735, is characterized as air-sensitive and must be handled with care . It is recommended to keep the container tightly sealed and store under dry, inert gas in cool, dry conditions to preserve its stability and purity . As a For Research Use Only (RUO) product, this compound is a versatile building block in organic synthesis and medicinal chemistry. The presence of both an amine group and a fluorine atom on the benzyl ring makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Researchers utilize this compound to incorporate the 2-fluoro-4-methylbenzyl motif into target structures, which can influence the molecule's electronic properties, metabolic stability, and binding affinity. Its applications extend to the preparation of ligands for catalysis and as an intermediate in material science research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluoro-4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRUYSDAUXURDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590639
Record name 1-(2-Fluoro-4-methylphenyl)methanamine
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Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771573-01-4
Record name 2-Fluoro-4-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771573-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluoro-4-methylphenyl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methylbenzylamine is a fluorinated organic compound that holds potential as a building block in medicinal chemistry and drug discovery. Its structure, featuring a benzylamine core with fluorine and methyl substitutions on the aromatic ring, suggests possible applications in the synthesis of novel therapeutic agents. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, its expected reactivity, and generalized experimental protocols for its characterization.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be estimated based on data from structurally similar compounds and computational predictions. The following table summarizes the available and predicted data for this compound (CAS RN: 771573-01-4).[1][2][3][4]

PropertyValueSource/Comment
Molecular Formula C₈H₁₀FN-
Molecular Weight 139.17 g/mol
Physical Form Liquid
Purity ≥98%Commercial supplier data.
Boiling Point Not availableData for the isomer 4-Fluoro-α-methylbenzylamine is 145 °C.
Melting Point Not applicableAs it is a liquid at room temperature.
Density Not availableData for the isomer 4-Fluoro-α-methylbenzylamine is 1.059 g/mL at 25 °C.
pKa Not availablePredicted to be in the range of 9-10 for the conjugate acid, typical for primary benzylamines.
Solubility Not availableExpected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Reactivity and Stability

This compound is expected to exhibit reactivity characteristic of a primary benzylamine.

  • Basicity: The lone pair of electrons on the nitrogen atom of the primary amine group makes the molecule basic. It will react with acids to form the corresponding ammonium salts.

  • Nucleophilicity: The amine group is nucleophilic and can participate in various reactions, including:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

  • Aromatic Ring Substitution: The fluorine and methyl groups on the benzene ring will influence the regioselectivity of electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. Their combined effect will direct incoming electrophiles to specific positions on the ring.

  • Stability: The compound is expected to be stable under normal storage conditions. However, like many amines, it may be sensitive to air and light over time and should be stored under an inert atmosphere.

Experimental Protocols

Determination of pKa by Potentiometric Titration

A precise determination of the acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at physiological pH. As a specific protocol for this compound is not available, a general procedure for determining the pKa of an amine via potentiometric titration is provided below.[5][6][7][8]

Objective: To determine the pKa of the conjugate acid of this compound.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water, boiled to remove dissolved CO₂

  • pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

  • Place the beaker containing the amine solution on the magnetic stirrer and add the stir bar.

  • Immerse the calibrated pH electrode into the solution, ensuring the electrode tip is fully submerged but does not interfere with the stir bar.

  • Record the initial pH of the solution.

  • Fill the burette with the standardized HCl solution and record the initial volume.

  • Begin the titration by adding small increments (e.g., 0.5 mL) of the HCl titrant to the amine solution.

  • After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

  • Continue the titration until the pH of the solution shows a significant and stable drop, indicating that the equivalence point has been passed.

  • Plot a titration curve of pH (y-axis) versus the volume of HCl added (x-axis).

  • Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) against the volume of HCl.

  • The pKa of the conjugate acid is equal to the pH at the half-equivalence point (the volume of HCl added is half of that required to reach the equivalence point).

Visualizations

Synthetic Pathway

G cluster_0 Synthesis of this compound Start 2-Fluoro-4-methylbenzonitrile Intermediate Reduction Start->Intermediate e.g., LiAlH₄ or H₂/Catalyst Product This compound Intermediate->Product

Caption: A generalized synthetic pathway for this compound.

Representative Reaction: Acylation

The primary amine functionality of this compound makes it a versatile nucleophile for forming amide bonds, a common linkage in many pharmaceutical compounds. The following diagram illustrates the acylation of this compound with an acyl chloride.

G cluster_1 Acylation Reaction Reactant1 This compound Product N-(2-Fluoro-4-methylbenzyl)acetamide Reactant1->Product Reactant2 Acyl Chloride (R-COCl) Reactant2->Product Byproduct HCl

Caption: A diagram illustrating the acylation of this compound.

Conclusion

This compound is a chemical entity with potential for use in the development of new molecules with biological activity. While comprehensive experimental data on its chemical properties are not widely published, this guide provides a summary of available information and predicted characteristics based on established chemical principles and data from analogous compounds. The provided general experimental protocol for pKa determination offers a foundational method for its characterization. Further experimental investigation is warranted to fully elucidate the chemical and pharmacological profile of this compound.

References

2-Fluoro-4-methylbenzylamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise technical overview of the chemical properties of 2-Fluoro-4-methylbenzylamine, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

This compound is a substituted aromatic amine. The presence of a fluorine atom and a methyl group on the benzene ring influences its chemical reactivity and physical properties, making it a compound of interest in medicinal chemistry and organic synthesis.

IdentifierValueSource
Molecular Formula C8H10FN[1]
Molecular Weight 139.17 g/mol [1][2][3]
CAS Number 771573-01-4[1][4]

Logical Relationship of Chemical Identifiers

The following diagram illustrates the hierarchical relationship between the common name of the compound and its fundamental chemical identifiers.

A This compound B Molecular Formula C8H10FN A->B is represented by C Molecular Weight 139.17 g/mol B->C corresponds to

Caption: Relationship between compound name, formula, and molecular weight.

References

Structure Elucidation of 2-Fluoro-4-methylbenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structure elucidation of 2-Fluoro-4-methylbenzylamine. The document details the expected data from key spectroscopic techniques, outlines experimental protocols, and presents a logical workflow for the confirmation of the molecular structure.

Molecular Structure and Properties

This compound is a substituted benzylamine with the molecular formula C₈H₁₀FN and a molecular weight of 139.17 g/mol . The structure consists of a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 4, and an aminomethyl group at position 1.

Chemical Structure:

Figure 1: Molecular Structure of this compound

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from computational prediction tools and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.15t1HH-5
~6.95d1HH-3
~6.90d1HH-6
~3.85s2H-CH₂-
~2.30s3H-CH₃
~1.60br s2H-NH₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~160 (d, ¹JCF ≈ 245 Hz)C-2
~139 (d, ³JCF ≈ 5 Hz)C-4
~130 (d, ³JCF ≈ 8 Hz)C-6
~126 (d, ⁴JCF ≈ 3 Hz)C-5
~125 (d, ²JCF ≈ 15 Hz)C-1
~115 (d, ²JCF ≈ 22 Hz)C-3
~40-CH₂-
~20-CH₃

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicity
~ -118m

Table 4: Predicted Mass Spectrometry Data (EI)

m/zRelative Intensity (%)Assignment
13980[M]⁺
122100[M-NH₃]⁺
10940[M-CH₂NH₂]⁺
9630[C₆H₄F]⁺

Table 5: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3380-3280Medium, BroadN-H stretch (asymmetric and symmetric)
3030MediumAromatic C-H stretch
2920, 2850MediumAliphatic C-H stretch
1620StrongN-H bend (scissoring)
1500, 1450StrongAromatic C=C stretch
1250StrongC-F stretch
820StrongC-H out-of-plane bend

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 500 MHz NMR spectrometer.

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Use a 30-degree pulse width and a relaxation delay of 2 seconds.

    • Accumulate 16 scans for a good signal-to-noise ratio.

    • Process the data with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same 500 MHz spectrometer (operating at 125 MHz for ¹³C).

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a 30-degree pulse width and a relaxation delay of 5 seconds.

    • Accumulate at least 1024 scans.

    • Process the data with an exponential multiplication (line broadening of 1 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum. Reference the CDCl₃ solvent peak to 77.16 ppm.

  • ¹⁹F NMR Spectroscopy:

    • Acquire the spectrum on a spectrometer equipped with a fluorine probe (operating at 470 MHz for ¹⁹F).

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of -100 to -150 ppm.

    • Use a 30-degree pulse width and a relaxation delay of 2 seconds.

    • Accumulate 64 scans.

    • Process the data with an exponential multiplication (line broadening of 0.5 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in methanol (approximately 1 mg/mL).

  • Electron Ionization (EI) Mass Spectrometry:

    • Introduce the sample into the mass spectrometer via a direct insertion probe or a GC inlet.

    • Use a standard electron energy of 70 eV for ionization.

    • Set the ion source temperature to 200 °C.

    • Scan a mass range of m/z 40 to 400.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Place a drop of neat liquid this compound between two potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition:

    • Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Scan the range from 4000 to 400 cm⁻¹.

    • Co-add 16 scans to improve the signal-to-noise ratio.

    • Record the spectrum in transmittance or absorbance mode.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the complete structure elucidation of this compound, from initial analysis to final confirmation.

Structure_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Confirmation A Elemental Analysis (CHN) B Mass Spectrometry (MS) Determine Molecular Weight & Formula A->B C IR Spectroscopy Identify Functional Groups B->C G 2D NMR (COSY, HSQC, HMBC) Establish Connectivity B->G D ¹H NMR Spectroscopy Determine Proton Environment C->D C->G E ¹³C NMR Spectroscopy Determine Carbon Skeleton D->E D->G F ¹⁹F NMR Spectroscopy Confirm Fluorine Presence E->F E->G F->G H Propose Structure G->H I Compare with Predicted Data H->I J Final Structure Confirmation I->J

Figure 2: Workflow for Structure Elucidation

This comprehensive approach, combining multiple spectroscopic techniques, allows for the unambiguous determination of the structure of this compound. The correlation of data from each method provides a high degree of confidence in the final structural assignment.

Synthetic Routes for 2-Fluoro-4-methylbenzylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of viable synthetic routes for the preparation of 2-Fluoro-4-methylbenzylamine, a key intermediate in the development of various pharmaceutical compounds. This document details several strategic approaches, complete with experimental protocols, quantitative data, and process visualizations to aid researchers in the efficient synthesis of this target molecule.

Executive Summary

The synthesis of this compound can be effectively achieved through multiple synthetic pathways. The most prominent and well-documented routes commence from readily available starting materials such as 2-fluoro-4-methyltoluene or its derivatives. This guide will focus on three primary strategies:

  • Route A: Amination of 2-Fluoro-4-methylbenzyl Bromide: A two-step process involving the benzylic bromination of 2-fluoro-4-methyltoluene followed by amination of the resulting benzyl bromide.

  • Route B: Reduction of 2-Fluoro-4-methylbenzonitrile: This pathway involves the preparation of the key benzonitrile intermediate, followed by its chemical or catalytic reduction to the target benzylamine.

  • Route C: Reductive Amination of 2-Fluoro-4-methylbenzaldehyde: A direct approach that involves the formation of an imine from the corresponding benzaldehyde and ammonia, which is then reduced in situ.

Each route offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall yield. The following sections provide detailed experimental procedures and comparative data to assist in the selection of the most suitable method for a given research and development context.

Route A: Amination of 2-Fluoro-4-methylbenzyl Bromide

This route is a classical and reliable approach for the synthesis of benzylamines. It proceeds in two key stages: the formation of the benzyl bromide intermediate and its subsequent conversion to the primary amine.

Route A start 2-Fluoro-4-methyltoluene intermediate 2-Fluoro-4-methylbenzyl bromide start->intermediate NBS, AIBN CCl4, Reflux product This compound intermediate->product 1. Potassium Phthalimide, DMF 2. Hydrazine hydrate, EtOH, Reflux (Gabriel Synthesis)

Diagram 1: Synthetic pathway for Route A.
Step 1: Synthesis of 2-Fluoro-4-methylbenzyl bromide

The initial step involves the free-radical bromination of 2-fluoro-4-methyltoluene at the benzylic position.

Experimental Protocol:

A solution of 2-fluoro-4-methyltoluene (1.0 eq.), N-bromosuccinimide (NBS, 1.1 eq.), and a catalytic amount of azobisisobutyronitrile (AIBN, 0.02 eq.) in anhydrous carbon tetrachloride (CCl4) is heated to reflux. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude 2-fluoro-4-methylbenzyl bromide is purified by vacuum distillation or column chromatography.

ParameterValue
Reactants2-Fluoro-4-methyltoluene, NBS, AIBN
SolventCarbon Tetrachloride (CCl4)
TemperatureReflux (approx. 77 °C)
Reaction Time2-4 hours
Typical Yield70-85%
Step 2: Synthesis of this compound via Gabriel Synthesis

The Gabriel synthesis provides a clean and efficient method for converting benzyl halides to primary amines, avoiding the over-alkylation often seen with direct amination with ammonia.[1][2][3][4]

Experimental Protocol:

To a solution of 2-fluoro-4-methylbenzyl bromide (1.0 eq.) in dimethylformamide (DMF), potassium phthalimide (1.1 eq.) is added.[1][4] The mixture is heated to 80-100 °C and stirred for 2-4 hours. After cooling, the reaction mixture is poured into water, and the precipitated N-(2-fluoro-4-methylbenzyl)phthalimide is collected by filtration and washed with water. The intermediate is then suspended in ethanol, and hydrazine hydrate (1.5-2.0 eq.) is added.[1] The mixture is heated to reflux for 1-2 hours, during which the phthalhydrazide byproduct precipitates. After cooling, the mixture is acidified with concentrated HCl and the phthalhydrazide is filtered off. The filtrate is then made strongly alkaline with concentrated NaOH, and the liberated this compound is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated. The product can be further purified by distillation.[1]

ParameterValue
Reactants2-Fluoro-4-methylbenzyl bromide, Potassium Phthalimide, Hydrazine Hydrate
SolventsDMF, Ethanol
Temperature80-100 °C (alkylation), Reflux (hydrolysis)
Reaction Time3-6 hours (total)
Typical Yield60-75%

Route B: Reduction of 2-Fluoro-4-methylbenzonitrile

This route offers an alternative pathway to the target amine via a nitrile intermediate. The key steps are the synthesis of the benzonitrile and its subsequent reduction.

Route B start 2-Fluoro-4-methylaniline intermediate 2-Fluoro-4-methylbenzonitrile start->intermediate 1. NaNO2, HCl, 0-5 °C 2. CuCN, KCN (Sandmeyer Reaction) product This compound intermediate->product LiAlH4, THF then H2O workup

Diagram 2: Synthetic pathway for Route B.
Step 1: Synthesis of 2-Fluoro-4-methylbenzonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the conversion of anilines to benzonitriles via a diazonium salt intermediate.[5][6][7]

Experimental Protocol:

2-Fluoro-4-methylaniline (1.0 eq.) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.05 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a cold solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.2 eq.) in water. The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1 hour. After cooling, the mixture is extracted with a suitable organic solvent (e.g., toluene or dichloromethane). The organic layer is washed with aqueous sodium cyanide solution, followed by water and brine, then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by vacuum distillation or column chromatography.

ParameterValue
Reactants2-Fluoro-4-methylaniline, NaNO2, HCl, CuCN, KCN
SolventWater
Temperature0-5 °C (diazotization), 50-60 °C (cyanation)
Reaction Time2-3 hours
Typical Yield65-80%
Step 2: Reduction of 2-Fluoro-4-methylbenzonitrile to this compound

The reduction of the nitrile to the primary amine can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH4) is a powerful and effective choice for this transformation.[8][9][10][11]

Experimental Protocol:

To a suspension of LiAlH4 (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a solution of 2-fluoro-4-methylbenzonitrile (1.0 eq.) in anhydrous THF is added dropwise.[8] The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to 0 °C, and the excess LiAlH4 is quenched by the sequential and careful addition of water, 15% aqueous NaOH, and then more water. The resulting granular precipitate is filtered off and washed with THF or ethyl acetate. The combined filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude this compound, which can be purified by distillation.[8]

ParameterValue
Reactants2-Fluoro-4-methylbenzonitrile, LiAlH4
SolventTetrahydrofuran (THF)
Temperature0 °C to Room Temperature
Reaction Time4 hours
Typical Yield80-95%

Route C: Reductive Amination of 2-Fluoro-4-methylbenzaldehyde

Reductive amination is a highly efficient one-pot method for the synthesis of amines from carbonyl compounds. This route requires the synthesis of the corresponding aldehyde as a starting material.

Route C start 2-Fluoro-4-methylbenzaldehyde product This compound start->product NH3, H2, Raney Ni or NaBH3CN, NH4OAc, MeOH

Diagram 3: Synthetic pathway for Route C.
Synthesis of this compound via Reductive Amination

This process involves the in situ formation of an imine from 2-fluoro-4-methylbenzaldehyde and an ammonia source, followed by its immediate reduction to the primary amine.[12][13][14]

Experimental Protocol:

A solution of 2-fluoro-4-methylbenzaldehyde (1.0 eq.) in methanol is charged into a reaction vessel. Ammonium acetate (5-10 eq.) is added, followed by sodium cyanoborohydride (NaBH3CN, 1.5 eq.).[13] The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with aqueous NaOH. The aqueous layer is extracted with diethyl ether or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by distillation or column chromatography.

Alternatively, the reaction can be carried out using catalytic hydrogenation. A solution of the aldehyde in methanol saturated with ammonia is hydrogenated in the presence of a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[13]

ParameterValue
Reactants2-Fluoro-4-methylbenzaldehyde, NH4OAc, NaBH3CN (or NH3, H2, Catalyst)
SolventMethanol
TemperatureRoom Temperature (for NaBH3CN) or as required for hydrogenation
Reaction Time12-24 hours (for NaBH3CN)
Typical Yield70-90%

Data Summary

The following table summarizes the key quantitative data for the presented synthetic routes for easy comparison.

RouteKey TransformationStarting MaterialReagentsTypical Yield
A Gabriel Synthesis2-Fluoro-4-methylbenzyl bromide1. K-Phthalimide, 2. N2H4·H2O60-75%
B Nitrile Reduction2-Fluoro-4-methylbenzonitrileLiAlH480-95%
C Reductive Amination2-Fluoro-4-methylbenzaldehydeNH4OAc, NaBH3CN70-90%

Conclusion

This technical guide has outlined three robust synthetic strategies for the preparation of this compound. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, scalability, and the specific equipment and safety protocols available in the laboratory. Route B, involving the reduction of the corresponding benzonitrile, generally offers the highest yields for the final conversion step. Route A provides a classic and reliable, albeit slightly lower-yielding, alternative. Route C is an efficient one-pot procedure, provided the starting aldehyde is readily accessible. The detailed experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis of this important pharmaceutical intermediate.

References

An In-depth Technical Review of 2-Fluoro-4-methylbenzylamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-methylbenzylamine is a fluorinated organic compound that has garnered interest as a versatile building block in medicinal chemistry. Its specific substitution pattern offers unique physicochemical properties that can be exploited in the design of novel therapeutic agents. This technical guide provides a comprehensive review of the available literature on this compound, covering its synthesis, physicochemical properties, and known applications, with a particular focus on its potential role in drug development. While detailed biological data on the compound itself is limited, this review extrapolates potential applications based on the broader class of fluorinated benzylamines and outlines experimental protocols for its synthesis to facilitate further research.

Physicochemical Properties

This compound, with the CAS number 771573-01-4, is a substituted benzylamine derivative. The presence of a fluorine atom at the 2-position and a methyl group at the 4-position of the benzene ring significantly influences its electronic and steric properties.

PropertyValueReference
Molecular Formula C₈H₁₀FN--INVALID-LINK--
Molecular Weight 139.17 g/mol --INVALID-LINK--
Appearance Not specified in literature
Boiling Point Not specified in literature
Melting Point Not specified in literature
Solubility Not specified in literature
pKa Not specified in literature

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are not explicitly abundant in peer-reviewed journals. However, based on standard organic chemistry transformations, two primary synthetic routes are proposed: the reduction of 2-fluoro-4-methylbenzonitrile and the reductive amination of 2-fluoro-4-methylbenzaldehyde.

Synthesis via Reduction of 2-Fluoro-4-methylbenzonitrile

This approach involves the chemical reduction of the nitrile group to a primary amine.

Experimental Protocol (Proposed):

  • Nitrile Synthesis: 2-Fluoro-4-methylbenzonitrile can be synthesized from 2-fluoro-4-methylbenzaldehyde by conversion to its oxime followed by dehydration.

  • Reduction: To a solution of 2-fluoro-4-methylbenzonitrile (1.0 eq) in a suitable solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a reducing agent like lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 eq) is added portion-wise at 0 °C.

  • The reaction mixture is then stirred at room temperature for a specified period (e.g., 2-4 hours), and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

  • The resulting slurry is filtered, and the organic layer is separated. The aqueous layer is extracted with the organic solvent.

  • The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • Purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel.

DOT Diagram: Synthesis via Nitrile Reduction

G cluster_0 Synthesis of this compound start 2-Fluoro-4-methylbenzonitrile product This compound start->product Reduction reagent1 Reducing Agent (e.g., LiAlH₄) reagent1->product solvent1 Solvent (e.g., THF) solvent1->product workup Aqueous Workup & Purification product->workup

Caption: Synthetic pathway from 2-fluoro-4-methylbenzonitrile.

Synthesis via Reductive Amination of 2-Fluoro-4-methylbenzaldehyde

Reductive amination is a versatile method for amine synthesis, involving the reaction of a carbonyl compound with an amine source in the presence of a reducing agent.[1]

Experimental Protocol (Proposed):

  • Imine Formation: 2-Fluoro-4-methylbenzaldehyde (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol. An ammonia source, like ammonium acetate or a solution of ammonia in methanol, is added. The mixture is stirred at room temperature to form the intermediate imine. The reaction can be catalyzed by a mild acid.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture.[2] Sodium triacetoxyborohydride is also a common and effective reagent for this transformation.

  • The reaction is stirred at room temperature until the imine is fully reduced, as monitored by TLC or GC-MS.

  • The reaction is quenched by the addition of water.

  • The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is then purified by column chromatography or distillation.

DOT Diagram: Reductive Amination Pathway

G cluster_1 Reductive Amination of 2-Fluoro-4-methylbenzaldehyde start 2-Fluoro-4-methylbenzaldehyde intermediate Imine Intermediate start->intermediate Condensation amine_source Ammonia Source (e.g., NH₄OAc) amine_source->intermediate reducing_agent Reducing Agent (e.g., NaBH₄) product This compound reducing_agent->product solvent Solvent (e.g., Methanol) solvent->intermediate intermediate->product Reduction

Caption: Reductive amination of 2-fluoro-4-methylbenzaldehyde.

Applications in Medicinal Chemistry and Drug Discovery

While specific studies detailing the biological activity of this compound are scarce, its structural motifs are present in various biologically active molecules. The introduction of fluorine into drug candidates can modulate their metabolic stability, binding affinity, and lipophilicity.

Derivatives of fluorinated benzylamines are explored in various therapeutic areas. For instance, fluorinated benzylamine scaffolds have been incorporated into compounds with potential anti-cancer, anti-inflammatory, and anti-microbial activities.

DOT Diagram: Potential Workflow in Drug Discovery

G cluster_2 Drug Discovery Workflow scaffold 2-Fluoro-4- methylbenzylamine Scaffold synthesis Synthesis of Analog Library scaffold->synthesis screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role of the scaffold in a drug discovery pipeline.

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. The synthetic routes outlined in this guide provide a foundation for its preparation and subsequent derivatization. Further investigation into the biological activities of compounds incorporating this scaffold is warranted to fully elucidate its potential in the development of novel therapeutics. The unique combination of fluorine and methyl substituents offers a promising avenue for fine-tuning the pharmacokinetic and pharmacodynamic properties of new drug candidates.

References

physical and spectral properties of 2-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and spectral properties of 2-Fluoro-4-methylbenzylamine (CAS No: 771573-01-4). Due to the limited availability of experimental data for this specific isomer, this document also includes comparative data from related isomers to provide a predictive context for its physicochemical characteristics. Furthermore, a plausible experimental workflow for its synthesis via reductive amination is detailed, accompanied by a corresponding flowchart. This guide is intended to serve as a foundational resource for researchers and professionals engaged in medicinal chemistry, drug development, and organic synthesis involving fluorinated benzylamine scaffolds.

Introduction

This compound is a substituted aromatic amine containing both fluorine and methyl functional groups on the benzyl ring. Such structural motifs are of significant interest in medicinal chemistry due to the ability of the fluorine atom to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. The methyl group provides an additional point for structural modification and can influence steric interactions within binding pockets. While the broader class of substituted benzylamines has been explored for various therapeutic applications, including as enzyme inhibitors and antimycotic agents, specific data for this compound remains scarce in publicly available literature.[1][2][3] This guide aims to consolidate the available information and provide a practical framework for its synthesis and characterization.

Physicochemical Properties

Detailed experimental data on the physical properties of this compound are not widely reported. The following tables summarize the known identifying information for the target compound and provide experimental data for closely related isomers for comparative purposes.

Table 1: Core Properties of this compound

PropertyValueSource
CAS Number 771573-01-4[4][5]
Molecular Formula C₈H₁₀FN[4]
Molecular Weight 139.17 g/mol [4]
Physical Form Liquid[5]
Purity ≥98%[5]

Table 2: Comparative Physical Properties of Isomeric and Related Benzylamines

CompoundCAS NumberBoiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)Solubility
2-Fluoro-N-methylbenzylamine399-30-473 @ 12 mmHg1.0471.5010Not specified
4-Fluoro-N-methylbenzylamine405-66-3180-1811.0561.4990Not specified
4-Fluoro-α-methylbenzylamine403-40-71451.0591.502Not specified
(R)-4-Fluoro-α-methylbenzylamine374898-01-876 @ 22mm1.031.501Sparingly soluble in water

Spectral Properties

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (a singlet or AB quartet depending on chirality and solvent), and the methyl protons (a singlet). The coupling of the aromatic protons with the fluorine atom will result in complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant. Signals for the benzylic carbon and the methyl carbon will also be present.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and a strong C-F stretching band (around 1200-1300 cm⁻¹).

3.3. Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 139. The fragmentation pattern would likely involve the loss of the amino group and other characteristic cleavages of the benzylamine structure.

Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not available. However, a plausible and widely used method for the preparation of benzylamines is the reductive amination of the corresponding benzaldehyde.[6][7] The following section details a proposed experimental workflow for the synthesis of this compound from 2-fluoro-4-methylbenzaldehyde.

4.1. Proposed Synthesis of this compound via Reductive Amination

This protocol involves a two-step, one-pot reaction where 2-fluoro-4-methylbenzaldehyde is first condensed with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Materials:

  • 2-Fluoro-4-methylbenzaldehyde

  • Ammonia solution (e.g., 7N in methanol)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-4-methylbenzaldehyde (1.0 eq) in anhydrous methanol.

  • Imine Formation: To the stirred solution, add a solution of ammonia in methanol (e.g., 7N, 5-10 eq) at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C. Alternatively, sodium triacetoxyborohydride (1.5 eq) can be used, which is a milder and more selective reducing agent for reductive aminations.[7]

  • Reaction Completion and Quenching: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS. Carefully quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.

  • Work-up: Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane to extract the product. Separate the organic layer, and extract the aqueous layer two more times with dichloromethane.

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Characterization: The crude this compound can be further purified by column chromatography on silica gel or by distillation under reduced pressure. The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualizations

5.1. Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound via reductive amination.

G Proposed Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product start1 2-Fluoro-4-methylbenzaldehyde start2 Ammonia (in Methanol) step1 Imine Formation (Methanol, RT) start1->step1 start2->step1 step2 Reduction (e.g., NaBH4, 0°C to RT) step1->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. However, the broader class of substituted benzylamines has been investigated for a range of biological activities. For instance, various derivatives have been synthesized and evaluated as β-tryptase inhibitors for potential use in asthma treatment, as antimycotic agents, and as multifunctional agents for Alzheimer's disease.[1][2][8] The introduction of a fluorine atom can significantly impact the biological properties of a molecule, and therefore, this compound represents an interesting candidate for future biological screening and structure-activity relationship (SAR) studies.[9]

Safety and Handling

Based on available supplier safety data, this compound is classified as a corrosive substance.[5]

  • Hazard Statement: H314 - Causes severe skin burns and eye damage.

  • Precautionary Measures: It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a chemical entity with potential for applications in medicinal chemistry and materials science. This guide has compiled the limited available data on its physical and spectral properties, drawing comparisons with related isomers to provide a useful reference for researchers. A detailed, plausible synthetic protocol via reductive amination has been proposed to facilitate its preparation in a laboratory setting. The absence of biological data highlights an opportunity for future research to explore the potential therapeutic applications of this compound and to establish its structure-activity relationships within the broader class of fluorinated benzylamines. It is hoped that this technical guide will serve as a valuable starting point for further investigation into the chemistry and potential applications of this compound.

References

An In-depth Technical Guide to the Material Safety of 2-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the material safety data for 2-Fluoro-4-methylbenzylamine and its isomers, designed for researchers, scientists, and professionals in drug development. Due to the limited availability of a complete Safety Data Sheet (SDS) for this compound (CAS 771573-01-4), this document synthesizes information from available data on closely related isomers to provide a thorough understanding of the potential hazards, handling procedures, and safety precautions.

Chemical Identification and Physical Properties

This compound and its structural isomers are organofluorine compounds with a benzylamine backbone. The precise properties can vary slightly between isomers. The following tables summarize the available physical and chemical data for several related compounds.

Table 1: Physicochemical Properties of Fluorinated Methylbenzylamine Isomers

Property3-Fluoro-4-methylbenzylamine4-Fluoro-α-methylbenzylamine4-Fluoro-N-methylbenzylamine2-Fluoro-N-methylbenzylamine
CAS Number 261951-67-1[1]403-40-7405-66-3399-30-4
Molecular Formula C₈H₁₀FN[1]C₈H₁₀FNC₈H₁₀FNC₈H₁₀FN
Molecular Weight 139.17 g/mol [1][2]139.17 g/mol 139.17 g/mol 139.17 g/mol
Appearance LiquidLiquid--
Boiling Point -145 °C (lit.)180-181 °C (lit.)73 °C/12 mmHg (lit.)
Density -1.059 g/mL at 25 °C (lit.)1.056 g/mL at 25 °C (lit.)1.047 g/mL at 25 °C (lit.)
Refractive Index -n20/D 1.502 (lit.)n20/D 1.4990 (lit.)n20/D 1.5010 (lit.)
Flash Point -68 °C (154.4 °F) - closed cup71 °C (159.8 °F) - closed cup68 °C (154.4 °F) - closed cup

Hazard Identification and Classification

These compounds are generally classified as hazardous materials. The primary hazards include skin corrosion/irritation, serious eye damage, and potential for respiratory irritation. The GHS classifications for various isomers are detailed below.

Table 2: GHS Hazard Classification

Hazard Class3-Fluoro-4-methylbenzylamine4-Fluoro-α-methylbenzylamine4-Fluoro-N-methylbenzylamine2-Fluoro-N-methylbenzylamine
Pictograms CorrosionCorrosionCorrosion, Exclamation MarkExclamation Mark
Signal Word DangerDangerDangerWarning
Hazard Statements H314: Causes severe skin burns and eye damage[1]H314: Causes severe skin burns and eye damageH315: Causes skin irritation, H317: May cause an allergic skin reaction, H318: Causes serious eye damage, H335: May cause respiratory irritationH315: Causes skin irritation, H319: Causes serious eye irritation, H412: Harmful to aquatic life with long lasting effects
Precautionary Statements P280, P301+P330+P331, P305+P351+P338, P310, P303+P361+P353[1]P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P405P261, P264, P271, P280, P302+P352, P305+P351+P338P264, P273, P280, P302+P352, P305+P351+P338, P332+P313

Below is a diagram illustrating the logical flow from hazard identification to necessary protective measures.

Hazard_Response_Workflow cluster_hazards Hazard Identification cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_environment Environmental Precautions H314 H314: Causes severe skin burns and eye damage Gloves Protective Gloves H314->Gloves Goggles Safety Goggles/ Face Shield H314->Goggles Clothing Protective Clothing H314->Clothing AvoidContact Avoid contact with skin, eyes, and clothing H314->AvoidContact H317 H317: May cause an allergic skin reaction H317->Gloves H317->Clothing H317->AvoidContact H335 H335: May cause respiratory irritation Respirator Respirator (as needed) H335->Respirator Ventilation Use in a well-ventilated area or under a fume hood H335->Ventilation AvoidInhalation Avoid breathing vapors or mists H335->AvoidInhalation H412 H412: Harmful to aquatic life with long lasting effects NoDrains Do not let product enter drains H412->NoDrains

Hazard Identification and Corresponding Protective Measures

Experimental Protocols: Safe Handling and Storage

While specific experimental protocols for this compound are not detailed in the provided search results, a general protocol for safe handling and storage can be established based on the available safety data.

Protocol for Safe Handling:

  • Engineering Controls : Always handle this chemical in a well-ventilated area.[3][4] For procedures that may generate vapors or aerosols, use a chemical fume hood.[1][5] Ensure that eyewash stations and safety showers are readily accessible.[1][5]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Wear tightly sealed safety goggles or a face shield.[3][5]

    • Skin Protection : Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[1][3][5]

    • Respiratory Protection : If ventilation is inadequate or if there is a risk of inhaling vapors, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter.[1][5]

  • General Hygiene : Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling.[1][3]

Protocol for Safe Storage:

  • Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible substances and sources of ignition.[3]

  • Incompatible Materials : Keep away from strong oxidizing agents.

The following diagram illustrates a standard workflow for the safe laboratory use of this chemical.

Safe_Handling_Workflow Start Start: Prepare for Chemical Handling AssessHazards Assess Hazards (Review SDS) Start->AssessHazards SelectPPE Select and Don Appropriate PPE AssessHazards->SelectPPE PrepareWorkArea Prepare Work Area (Fume Hood, Spill Kit) SelectPPE->PrepareWorkArea HandleChemical Handle Chemical (Weighing, Transferring) PrepareWorkArea->HandleChemical WorkComplete Work Complete HandleChemical->WorkComplete Decontaminate Decontaminate Work Area and Equipment WorkComplete->Decontaminate RemovePPE Properly Remove and Dispose of PPE Decontaminate->RemovePPE StoreChemical Store Chemical in Designated Area RemovePPE->StoreChemical End End StoreChemical->End

Workflow for Safe Laboratory Handling

First-Aid and Emergency Procedures

In case of exposure, immediate action is critical. The following are general first-aid measures.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][6]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1][6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][6]

Fire-Fighting Measures:

  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Hazardous Combustion Products : May include carbon oxides, nitrogen oxides, and hydrogen fluoride.

  • Special Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective gear.[5]

Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound is limited. However, based on the hazard classifications of its isomers, it should be handled as a substance with the potential for skin and eye irritation/corrosion and possible aquatic toxicity.

  • Carcinogenicity : No component of these products at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[3][7]

  • Ecological Hazards : Some isomers are classified as harmful to aquatic life with long-lasting effects. Therefore, release into the environment should be avoided.[3]

Disposal Considerations

Chemical waste should be disposed of in accordance with federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service. Do not empty into drains.[3]

This technical guide provides a consolidated overview of the safety information for this compound and its isomers. Researchers and laboratory personnel should always consult the most current and specific Safety Data Sheet for the particular isomer they are using before handling the material.

References

In-depth Technical Guide on the Potential Biological Activity of 2-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Notice of Limited Data Availability

Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of publicly available information regarding the specific biological activity of 2-Fluoro-4-methylbenzylamine. This compound is commercially available and is indexed in chemical databases, as shown in Table 1. However, its primary role appears to be that of a chemical intermediate in the synthesis of more complex molecules. There are no dedicated studies reporting its mechanism of action, therapeutic targets, or quantitative efficacy data.

The following sections will summarize the available information on closely related analogs and derivatives to provide a speculative context for the potential biological activities that could be investigated for this compound. It is crucial to emphasize that this is a prospective analysis based on chemical similarity and does not represent experimental data for the target compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are important for predicting its behavior in biological systems, such as membrane permeability and potential for metabolism.

PropertyValueSource
Molecular Formula C₈H₁₀FNPubChem
Molecular Weight 139.17 g/mol PubChem
CAS Number Not available
IUPAC Name (2-fluoro-4-methylphenyl)methanamine

Potential Biological Activities Based on Structural Analogs

The biological activities of various substituted benzylamine derivatives have been reported in the scientific literature. These findings may offer insights into the potential, yet unproven, activities of this compound.

Antimicrobial Activity

Derivatives of benzylamine have been investigated for their antimicrobial properties. For instance, novel benzylamine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some of these compounds exhibited significant antimycobacterial activity. The presence of a fluorine atom, as in this compound, can sometimes enhance the antimicrobial potency of a molecule.

Anticancer Activity

Certain substituted benzylamine derivatives have been explored as potential anticancer agents. For example, some have been shown to act as protein kinase inhibitors, a class of drugs often used in cancer therapy. The specific substitution pattern on the phenyl ring is critical for this activity. The fluoro and methyl substitutions on this compound could potentially interact with the binding sites of various kinases.

Neurological Activity

Substituted benzylamines are structurally related to several neurotransmitters and have been investigated for their effects on the central nervous system. For example, derivatives of 4-phenyl-1,2,3,6-tetrahydropyridines, which can be synthesized from benzylamine precursors, have been evaluated as substrates for monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters.

Postulated Experimental Workflow for Biological Screening

Should research on the biological activity of this compound be undertaken, a general experimental workflow could be proposed. This workflow would aim to screen for a broad range of potential activities and then focus on any identified "hits."

G cluster_0 Initial Screening cluster_1 Hit Identification & Validation cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A This compound B Broad-spectrum in vitro assays (e.g., antimicrobial, anticancer, enzyme inhibition) A->B C Identification of Primary Biological Activity B->C Positive Hit D Dose-response studies (IC50 / EC50 determination) C->D E Secondary confirmatory assays D->E F Target identification assays E->F I Synthesis of Analogs E->I G Signaling pathway analysis F->G H In silico molecular docking F->H J Structure-Activity Relationship (SAR) Studies I->J

Figure 1: A postulated experimental workflow for the biological screening of this compound.

Conclusion

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-4-methylbenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Fluoro-4-methylbenzylamine derivatives. This class of compounds holds significant interest in medicinal chemistry due to the versatile reactivity of the benzylamine core and the modulating effects of the fluoro and methyl substituents on the phenyl ring. This document outlines key synthetic methodologies, detailed experimental protocols, and comprehensive characterization data to support researchers in the exploration and development of novel therapeutic agents.

Introduction

This compound serves as a valuable building block for the synthesis of a diverse array of derivatives. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methyl group provides a point for further structural modification and can influence lipophilicity. These characteristics make this compound derivatives attractive candidates for investigation in various therapeutic areas, including as enzyme inhibitors.

Synthetic Pathways

The synthesis of this compound derivatives can be primarily achieved through two versatile and efficient pathways: Reductive Amination and N-Acylation.

Reductive Amination

Reductive amination is a widely employed method for the formation of carbon-nitrogen bonds and offers a direct route to N-substituted this compound derivatives.[1] This one-pot reaction typically involves the condensation of 2-fluoro-4-methylbenzaldehyde with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.

A variety of reducing agents can be employed, with sodium borohydride and its derivatives being common choices. The reaction conditions are generally mild, making it compatible with a wide range of functional groups.

G 2-Fluoro-4-methylbenzaldehyde 2-Fluoro-4-methylbenzaldehyde Imine/Iminium Ion Intermediate Imine/Iminium Ion Intermediate 2-Fluoro-4-methylbenzaldehyde->Imine/Iminium Ion Intermediate Condensation Primary/Secondary Amine (R1R2NH) Primary/Secondary Amine (R1R2NH) Primary/Secondary Amine (R1R2NH)->Imine/Iminium Ion Intermediate N-Substituted this compound N-Substituted this compound Imine/Iminium Ion Intermediate->N-Substituted this compound Reduction Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)->N-Substituted this compound

Figure 1: Reductive Amination Workflow.
N-Acylation

N-acylation provides a straightforward method for the synthesis of amide derivatives of this compound. This reaction involves the treatment of this compound with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acidic byproduct.

This method is highly efficient and allows for the introduction of a wide variety of acyl groups, enabling extensive structure-activity relationship (SAR) studies.

G This compound This compound N-Acyl-2-fluoro-4-methylbenzylamine N-Acyl-2-fluoro-4-methylbenzylamine This compound->N-Acyl-2-fluoro-4-methylbenzylamine Nucleophilic Acyl Substitution Acylating Agent (e.g., RCOCl) Acylating Agent (e.g., RCOCl) Acylating Agent (e.g., RCOCl)->N-Acyl-2-fluoro-4-methylbenzylamine Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->N-Acyl-2-fluoro-4-methylbenzylamine Acid Scavenger

Figure 2: N-Acylation Workflow.

Experimental Protocols

General Procedure for Reductive Amination: Synthesis of N-Benzyl-2-fluoro-4-methylbenzylamine

To a solution of 2-fluoro-4-methylbenzaldehyde (1.0 mmol) in methanol (10 mL) is added benzylamine (1.1 mmol). The mixture is stirred at room temperature for 1 hour to facilitate imine formation. The reaction mixture is then cooled to 0 °C, and sodium borohydride (1.5 mmol) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for an additional 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-benzyl-2-fluoro-4-methylbenzylamine.

General Procedure for N-Acylation: Synthesis of N-(2-Fluoro-4-methylbenzyl)acetamide

To a solution of this compound (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C is added acetyl chloride (1.2 mmol) dropwise. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched with water, and the layers are separated. The organic layer is washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting solid is recrystallized from a suitable solvent system to yield pure N-(2-fluoro-4-methylbenzyl)acetamide.[2]

Characterization Data

The synthesized derivatives are characterized by their physical properties and spectroscopic data.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
This compoundC₈H₁₀FN139.17LiquidN/A
N-(2-Fluoro-4-methylbenzyl)acetamideC₁₀H₁₂FNO181.21Solid86-88
N-(2-Fluoro-4-methylbenzyl)benzamideC₁₅H₁₄FNO243.28Solid121-123

Table 1: Physical Properties of this compound and its Derivatives.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
This compound7.20-7.00 (m, 3H), 3.85 (s, 2H), 2.30 (s, 3H), 1.50 (br s, 2H)162.5 (d, J=245 Hz), 140.0, 131.0, 129.5, 125.0 (d, J=15 Hz), 115.5 (d, J=21 Hz), 40.0, 21.03380, 3300, 2920, 1610, 1500, 1230, 810140.1 [M+H]⁺
N-(2-Fluoro-4-methylbenzyl)acetamide7.15-6.95 (m, 3H), 6.05 (br t, 1H), 4.35 (d, J=6 Hz, 2H), 2.25 (s, 3H), 2.00 (s, 3H)170.0, 161.5 (d, J=244 Hz), 139.5, 129.0, 128.0, 126.0 (d, J=16 Hz), 115.0 (d, J=22 Hz), 37.0, 23.0, 20.53280, 3070, 2920, 1640, 1550, 1235, 815182.1 [M+H]⁺
N-(2-Fluoro-4-methylbenzyl)benzamide7.80-7.75 (m, 2H), 7.50-7.35 (m, 3H), 7.20-7.00 (m, 3H), 6.50 (br t, 1H), 4.60 (d, J=6 Hz, 2H), 2.30 (s, 3H)167.0, 161.8 (d, J=245 Hz), 139.8, 134.5, 131.5, 129.2, 128.5, 127.0, 126.5 (d, J=16 Hz), 115.2 (d, J=21 Hz), 38.0, 20.83300, 3060, 2920, 1635, 1540, 1230, 820244.1 [M+H]⁺

Table 2: Spectroscopic Data for this compound and its Derivatives.

Biological Activity and Signaling Pathways

Benzylamine derivatives have been investigated as inhibitors of various enzymes, including monoamine oxidase (MAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE).[3][4][5] These enzymes play crucial roles in neurotransmitter metabolism and are implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inhibition of these enzymes can lead to increased levels of neurotransmitters in the synaptic cleft, thereby alleviating disease symptoms.

The general mechanism of action for many of these inhibitors involves binding to the active site of the enzyme, preventing the substrate from accessing it. The specific interactions can vary depending on the structure of the derivative and the target enzyme.

G cluster_0 Enzyme Active Site Enzyme Enzyme Product Product Enzyme->Product Metabolism Substrate Substrate Substrate->Enzyme Therapeutic Effect Therapeutic Effect Product->Therapeutic Effect Modulation of Neurotransmitter Levels This compound Derivative This compound Derivative Inhibition Inhibition This compound Derivative->Inhibition Inhibition->Enzyme

Figure 3: General Signaling Pathway for Enzyme Inhibition.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound derivatives. The outlined synthetic methodologies, including reductive amination and N-acylation, offer versatile and efficient routes to a wide range of derivatives. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the field. The potential of these compounds as enzyme inhibitors highlights their promise for the development of novel therapeutic agents for neurodegenerative and other diseases. Further exploration of the structure-activity relationships of this class of compounds is warranted to unlock their full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Use of 2-Fluoro-4-methylbenzylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methylbenzylamine is a substituted benzylamine derivative that holds potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a fluorine atom and a methyl group on the benzene ring can significantly influence the physicochemical properties of molecules incorporating this moiety. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The methyl group provides an additional point for steric and electronic modulation. While specific, detailed applications for this compound are not extensively documented in publicly available literature, its utility can be inferred from the well-established reactivity of primary amines and the general applications of fluorinated aromatic compounds.

This document provides an overview of potential synthetic applications of this compound based on common reactions of benzylamines. The protocols provided are generalized and may require optimization for specific substrates and scales.

Key Synthetic Applications

As a primary amine, this compound is expected to participate in a variety of classical organic reactions to form a diverse range of derivatives. The primary applications lie in the formation of amides, sulfonamides, imines, and secondary/tertiary amines, which are key functional groups in many biologically active compounds.

Amide Bond Formation

The reaction of this compound with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) is a fundamental transformation to produce N-(2-fluoro-4-methylbenzyl) amides. These amides are prevalent in numerous pharmaceutical compounds.

General Workflow for Amide Coupling:

start Start: This compound + Carboxylic Acid coupling Amide Coupling Agent (e.g., DCC, EDC, HATU) + Base (e.g., DIPEA) start->coupling 1. solvent Anhydrous Solvent (e.g., DCM, DMF) coupling->solvent 2. reaction Reaction at 0°C to RT solvent->reaction 3. workup Aqueous Workup + Extraction reaction->workup 4. purification Purification (Column Chromatography) workup->purification 5. product Product: N-(2-fluoro-4-methylbenzyl)amide purification->product 6.

Caption: General workflow for the synthesis of N-(2-fluoro-4-methylbenzyl) amides.

Experimental Protocol: General Procedure for Amide Coupling

  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add the amide coupling agent (e.g., 1,3-dicyclohexylcarbodiimide (DCC), 1.1 eq) and a catalyst (e.g., 4-dimethylaminopyridine (DMAP), 0.1 eq).

  • Add this compound (1.1 eq) to the mixture.

  • If required, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any solid by-products (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Common Amide Coupling Reagents

Coupling ReagentDescriptionBy-product
DCC (Dicyclohexylcarbodiimide)Widely used, cost-effective.DCU (Dicyclohexylurea) - insoluble in most organic solvents.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Water-soluble carbodiimide.Water-soluble urea by-product, easily removed by aqueous workup.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Highly efficient, especially for sterically hindered substrates.Water-soluble by-products.
Reductive Amination

Reductive amination of aldehydes or ketones with this compound is a powerful method for synthesizing secondary amines. This reaction typically proceeds via the formation of an intermediate imine, which is then reduced in situ.

Logical Flow of Reductive Amination:

amine This compound imine Imine Intermediate (in situ formation) amine->imine carbonyl Aldehyde or Ketone carbonyl->imine reducing_agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C) imine->reducing_agent Reduction product Secondary Amine Product reducing_agent->product

Caption: Logical flow for the synthesis of secondary amines via reductive amination.

Experimental Protocol: General Procedure for Reductive Amination

  • Dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol (MeOH).

  • Add a reducing agent (e.g., sodium triacetoxyborohydride [NaBH(OAc)₃], 1.5 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 4-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentProperties
Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective, tolerates a wide range of functional groups.
Sodium cyanoborohydride (NaBH₃CN)Effective but toxic (releases HCN under acidic conditions).
Hydrogen (H₂) with a catalyst (e.g., Pd/C)"Green" and effective, but requires specialized hydrogenation equipment.

Potential in Drug Discovery

The this compound scaffold can be incorporated into various molecular frameworks to explore their potential as therapeutic agents. The fluorine atom can enhance binding to target proteins through hydrogen bonding or other electrostatic interactions and can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. The methyl group can provide beneficial steric interactions within a binding pocket. Derivatives of fluorinated benzylamines have been investigated for a range of biological activities, including as enzyme inhibitors and receptor modulators.

Conclusion

Application Notes and Protocols: 2-Fluoro-4-methylbenzylamine as a Versatile Building Block for Antiandrogen Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-fluoro-4-methylbenzylamine as a key building block in the synthesis of pharmaceuticals, particularly focusing on its application in the development of antiandrogen agents for the treatment of prostate cancer. The structural motif of a 2-fluoro-4-substituted aniline is central to the pharmacophore of potent androgen receptor (AR) antagonists like Enzalutamide.

Introduction

This compound is a substituted benzylamine that holds significant promise as a starting material for the synthesis of complex pharmaceutical compounds. The presence of the fluorine atom at the 2-position and the methyl group at the 4-position of the benzene ring can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. The 2-fluoro substitution can enhance metabolic stability and binding affinity, while the 4-methyl group provides a handle for further chemical modifications. This document outlines the potential applications, synthetic protocols, and biological context for utilizing this compound in drug discovery and development.

Application in the Synthesis of Enzalutamide Analogs

The primary application of this compound is in the synthesis of analogs of the potent antiandrogen drug, Enzalutamide. Enzalutamide is a second-generation nonsteroidal antiandrogen that targets the androgen receptor (AR) and is used in the treatment of castration-resistant prostate cancer (CRPC). The core of Enzalutamide contains a 4-amino-2-fluorobenzamide moiety, which can be synthesized from precursors like 2-fluoro-4-nitrotoluene. This compound can serve as a valuable precursor to this key intermediate.

A plausible synthetic route would involve the oxidation of the methyl group of this compound to a carboxylic acid, followed by amidation and subsequent coupling reactions to build the final thiohydantoin structure characteristic of Enzalutamide.

Experimental Protocols

The following protocols are generalized procedures based on established synthetic routes for Enzalutamide and related compounds. They are intended to serve as a starting point for the development of specific synthetic methodologies.

Protocol 1: Synthesis of 4-Amino-2-fluoro-N-methylbenzamide from 2-Fluoro-4-nitrotoluene (A Precursor to Enzalutamide)

This protocol describes the synthesis of a key intermediate for Enzalutamide, starting from a related compound, to illustrate the formation of the crucial 2-fluoro-4-aminobenzamide scaffold.

Step 1: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic acid

  • In a reaction vessel, combine 2-fluoro-4-nitrotoluene, water, sodium hydroxide, and a phase transfer catalyst (e.g., tetrabutylammonium chloride).

  • Heat the mixture to 80-95°C with stirring.

  • Slowly add potassium permanganate in portions.

  • Maintain the reaction at 95°C for 16-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the hot reaction mixture to remove manganese dioxide.

  • Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of 2-4 to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 2-fluoro-4-nitrobenzoic acid.

Step 2: Amidation to 2-Fluoro-4-nitro-N-methylbenzamide

  • Suspend 2-fluoro-4-nitrobenzoic acid in a suitable organic solvent (e.g., dichloromethane).

  • Add a chlorinating agent (e.g., thionyl chloride) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture until the conversion to the acid chloride is complete.

  • Remove the excess chlorinating agent and solvent under reduced pressure.

  • Dissolve the resulting acid chloride in a fresh solvent and cool in an ice bath.

  • Bubble methylamine gas through the solution or add an aqueous solution of methylamine dropwise.

  • Stir the reaction mixture until the amidation is complete.

  • Isolate the product by extraction and purify by recrystallization or column chromatography.

Step 3: Reduction to 4-Amino-2-fluoro-N-methylbenzamide

  • In a pressure reactor, dissolve 2-fluoro-4-nitro-N-methylbenzamide in ethanol.

  • Add a palladium on carbon (Pd/C) catalyst (10%).

  • Pressurize the reactor with hydrogen gas (e.g., 20 atm).

  • Stir the reaction at room temperature for 16 hours.

  • After the reaction, filter off the catalyst.

  • Evaporate the solvent under reduced pressure to obtain 4-amino-2-fluoro-N-methylbenzamide.

Proposed Synthesis Workflow from this compound

Below is a proposed workflow for utilizing this compound in the synthesis of an Enzalutamide analog.

G cluster_0 Synthesis of Key Intermediate cluster_1 Assembly of Thiohydantoin Core A This compound B Oxidation A->B C 2-Fluoro-4-aminobenzoic acid B->C D Amidation with Methylamine C->D E 4-Amino-2-fluoro-N-methylbenzamide D->E G Coupling Reaction E->G F 2-(Trifluoromethyl)-4-isothiocyanatobenzonitrile F->G H Enzalutamide Analog G->H

Caption: Proposed synthetic workflow for an Enzalutamide analog.

Quantitative Data

The following table summarizes the biological activity of Enzalutamide and its analogs, which are representative of the type of compounds that could be synthesized using this compound as a building block. This data is crucial for understanding the structure-activity relationship (SAR) and for guiding the design of new, more potent inhibitors.

CompoundTarget Cell LineIC50 (nM)Reference
Enzalutamide (MDV3100)LNCaP/AR92[1]
Analog 80 (N-methylbutyramide)LNCaP/AR92[1]
Analog 91LNCaP/AR~100-150[1]
Analog 92LNCaP/AR~100-150[1]
BicalutamideLNCaP/ARInactive[1]

Data is presented to illustrate the potency of this class of compounds. LNCaP/AR cells are human prostate cancer cells that overexpress the androgen receptor.

Mechanism of Action and Signaling Pathway

Pharmaceuticals derived from the 2-fluoro-4-aminobenzamide scaffold, such as Enzalutamide, function as androgen receptor (AR) antagonists. The AR signaling pathway plays a critical role in the growth and survival of prostate cancer cells.

In the absence of androgens (like testosterone and dihydrotestosterone), the AR is located in the cytoplasm in a complex with heat shock proteins (HSPs). Upon androgen binding, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote cell proliferation and survival.[2][3][4]

Enzalutamide and its analogs disrupt this pathway at multiple points:

  • They competitively inhibit the binding of androgens to the AR.

  • They prevent the nuclear translocation of the AR.

  • They inhibit the association of the AR with DNA.

The diagram below illustrates the androgen receptor signaling pathway and the points of inhibition by Enzalutamide-like compounds.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_Active Active AR AR_HSP->AR_Active Dissociation AR_dimer AR Dimer AR_Active->AR_dimer Dimerization & Nuclear Translocation Enzalutamide Enzalutamide Analog Enzalutamide->AR_HSP Inhibits Androgen Binding Enzalutamide->AR_Active Inhibits Nuclear Translocation Enzalutamide->AR_dimer Inhibits DNA Binding ARE Androgen Response Element (DNA) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription

Caption: Androgen Receptor Signaling Pathway and Inhibition.

References

Application Notes: The Role of 2-Fluoro-4-methylbenzylamine Scaffolds in Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorinated organic compounds are pivotal in the development of modern agrochemicals due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can lead to improved biological activity. 2-Fluoro-4-methylbenzylamine and its structural analogs are key building blocks, or synthons, in the creation of complex, high-potency active ingredients, particularly in the fungicide and insecticide sectors. The presence of the fluorobenzyl moiety is a common feature in a new generation of pesticides designed for high efficacy and improved safety profiles.

Application in Fungicide Synthesis: The Mefentrifluconazole Case Study

While this compound itself is a versatile intermediate, its core structure is represented in advanced fungicides like Mefentrifluconazole. Mefentrifluconazole is a broad-spectrum triazole fungicide, the first of the isopropanol-azole subclass.[1][2] It provides potent control over a wide range of fungal diseases on more than 60 crops, including cereals, soybeans, corn, and fruits.[1][2] Its mechanism of action involves the inhibition of the fungal cytochrome P450-mediated 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes.[1] This disruption leads to altered cell membrane structure and ultimately reduces cell viability.[1][2]

The synthesis of Mefentrifluconazole showcases the integration of a substituted fluorinated benzyl-type precursor to build the final active molecule. The synthetic pathway involves creating a key epoxide intermediate which is then reacted with 1,2,4-triazole to form the final product.[1][3] This multi-step synthesis highlights the importance of fluorinated building blocks in achieving the desired molecular architecture for high fungicidal potency.

Quantitative Data: Bioactivity of Mefentrifluconazole

The efficacy of Mefentrifluconazole has been quantified against various plant pathogens. The following tables summarize its bioactivity, presented as the 50% effective concentration (EC₅₀). Lower EC₅₀ values indicate higher potency.

Table 1: In Vitro Fungicidal Activity of Mefentrifluconazole Against Sclerotium rolfsii [4]

ParameterValue (mg L⁻¹)
Mean EC₅₀ (Mycelial Growth)0.21 ± 0.11
EC₅₀ Range (Mycelial Growth)0.02 to 0.55

Table 2: In Vitro Fungicidal Activity of Mefentrifluconazole Against Colletotrichum scovillei [5][6][7]

ParameterMean EC₅₀ (mg/liter)
Mycelial Growth Inhibition0.462 ± 0.138
Germ Tube Elongation Inhibition0.359 ± 0.263

Table 3: Comparative Protective and Curative Efficacy Against Pepper Anthracnose (C. scovillei) [6]

FungicideConcentration (mg/liter)Protective Efficacy (%)Curative Efficacy (%)
Mefentrifluconazole 400>8064.32
Tebuconazole400Not specified57.01
Prochloraz400Not specified51.41
Hexaconazole400Not specified54.19

Experimental Protocols

The following protocols are representative methodologies for the synthesis of agrochemicals using fluorinated benzylamine-type precursors and for evaluating their biological activity.

Protocol 1: Synthesis of a Triazole Fungicide via Epoxide Ring-Opening

This protocol is based on the general synthesis pathway for isopropanol-azole fungicides like Mefentrifluconazole.[1][3][8]

Objective: To synthesize a 1-(1H-1,2,4-triazol-1-yl)-2-(substituted phenyl)-propan-2-ol derivative.

Materials:

  • Substituted phenyloxirane (e.g., 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyl-oxirane)

  • 1H-1,2,4-triazole

  • Sodium Hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Toluene

  • Water (deionized)

Procedure:

  • Charge a laboratory reaction vessel with the substituted phenyloxirane (1.0 eq), 1H-1,2,4-triazole (1.3 eq), NaOH flakes (0.5 eq), and DMF.

  • Heat the mixture to 115°C under constant stirring.

  • Maintain the reaction at 115°C for approximately 12 hours, monitoring for full conversion of the oxirane starting material by HPLC or TLC.

  • After the reaction is complete, remove the DMF by vacuum distillation.

  • Add toluene and water to the residue and heat to 80°C to perform an extraction, separating the salts and remaining DMF into the aqueous phase.

  • Separate the organic (toluene) phase.

  • Concentrate the organic phase under vacuum to remove a majority of the toluene.

  • Add a controlled amount of fresh DMF to the toluene/product solution at 85°C to prepare for crystallization.

  • Cool the solution to approximately 70°C and seed with a small crystal of the final product to induce crystallization.

  • Stir the resulting suspension for 30 minutes, then slowly cool to 0°C over 8 hours.

  • Isolate the crystallized product by filtration or centrifugation.

  • Dry the product in a vacuum oven at 80°C to yield the final triazole fungicide.

Protocol 2: In Vitro Mycelial Growth Inhibition Assay

This protocol is a standard method to determine the EC₅₀ value of a fungicide against a target fungal pathogen.[4][5]

Objective: To quantify the efficacy of a test compound (e.g., Mefentrifluconazole) in inhibiting the mycelial growth of a target fungus.

Materials:

  • Pure culture of the target fungus (e.g., Sclerotium rolfsii or Colletotrichum scovillei)

  • Potato Dextrose Agar (PDA) medium

  • Test compound stock solution in a suitable solvent (e.g., acetone or DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten PDA to 50-55°C.

  • Amend the PDA with the test compound to achieve a series of final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 mg/L). A control plate should be prepared with the solvent only. Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Seal the plates and incubate them at a suitable temperature (e.g., 25-28°C) in the dark.

  • Measure the colony diameter in two perpendicular directions daily until the fungal growth in the control plates has nearly covered the entire plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Use probit analysis or logarithmic regression of the inhibition data to calculate the EC₅₀ value, which is the concentration of the compound that inhibits mycelial growth by 50%.

Visualizations

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The diagram below illustrates the mode of action for Mefentrifluconazole and other DMI fungicides. They block the C14-demethylase enzyme, a key step in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.

MOA cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Mefentrifluconazole Mefentrifluconazole (DMI Fungicide) CYP51 C14-Demethylase (CYP51 Enzyme) Mefentrifluconazole->CYP51 Binds to & Inhibits CYP51->Lanosterol Blocks Conversion

Mechanism of Action for DMI Fungicides
Experimental Workflow: Fungicide Synthesis

This workflow outlines the key stages in synthesizing a triazole fungicide, from the initial reaction to the final purified product, as described in Protocol 1.

workflow start Start: Reagents Charged reaction Reaction: Heat to 115°C (approx. 12h) start->reaction distillation Workup 1: Vacuum Distillation (Remove DMF) reaction->distillation extraction Workup 2: Liquid-Liquid Extraction (Toluene/Water) distillation->extraction concentration Workup 3: Concentrate Organic Phase extraction->concentration crystallization Purification: Induce Crystallization (Cooling to 0°C) concentration->crystallization isolation Isolation: Filter / Centrifuge crystallization->isolation end Final Product: Dried Fungicide isolation->end

General Workflow for Triazole Fungicide Synthesis

References

Application Notes and Protocols for 2-Fluoro-4-methylbenzylamine in New Material Development: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and patent databases has revealed a significant lack of specific applications for 2-Fluoro-4-methylbenzylamine in the development of new materials. While the individual functional groups of this molecule—a primary amine, a fluorine atom, and a methyl group on a benzyl scaffold—suggest potential utility as a monomer or modifying agent in various material classes, there are currently no detailed experimental protocols, quantitative performance data, or established use cases available in published research.

This document outlines the hypothetical potential of this compound based on the known roles of similar chemical structures in materials science. The following sections are intended to provide a theoretical framework for researchers interested in exploring the applications of this compound.

Hypothetical Applications in Polymer Synthesis

The primary amine group of this compound makes it a candidate for incorporation into several classes of polymers, most notably polyamides and polyimides.

Potential as a Monomer in Polyamide Synthesis

Aromatic amines are common building blocks for high-performance polyamides. This compound could theoretically be used as a monomer in polycondensation reactions with diacyl chlorides or dicarboxylic acids.

Hypothetical Reaction Scheme:

G Monomer1 This compound Process Polycondensation Monomer1->Process Monomer2 Diacyl Chloride (e.g., Terephthaloyl chloride) Monomer2->Process Polymer Aromatic Polyamide Process->Polymer Byproduct HCl Process->Byproduct forms

Caption: Hypothetical polycondensation of this compound.

Expected Influence of Functional Groups:

  • Fluorine Atom: The presence of a fluorine atom could enhance the thermal stability, chemical resistance, and hydrophobicity of the resulting polyamide. It may also lower the dielectric constant, which is a desirable property for certain microelectronics applications.

  • Methyl Group: The methyl group could improve the solubility of the polymer in organic solvents by disrupting chain packing, potentially making the material more processable.

  • Amine Group: The reactivity of the primary amine is central to the polymerization process.

Potential as a Chain Modifier or End-Capper in Polyimide Synthesis

While not a diamine, this compound could be used to control the molecular weight of polyimides by acting as a chain terminator. This is achieved by adding a controlled amount of the monoamine to the polymerization reaction between a dianhydride and a diamine.

Hypothetical Workflow for Polyimide Modification:

G cluster_reactants Reactants Dianhydride Aromatic Dianhydride Polymerization Polycondensation (Two-Step Process) Dianhydride->Polymerization Diamine Aromatic Diamine Diamine->Polymerization Modifier This compound (Chain Terminator) Modifier->Polymerization PAA Poly(amic acid) Solution Polymerization->PAA Imidization Thermal or Chemical Imidization PAA->Imidization Polyimide Modified Polyimide Film Imidization->Polyimide

Application Notes and Protocols: 2-Fluoro-4-methylbenzylamine as an Analytical Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Fluoro-4-methylbenzylamine is a commercially available synthetic intermediate. However, a comprehensive search of scientific literature did not yield established protocols for its specific use as a routine analytical reagent. The following application note presents a hypothetical, yet scientifically plausible, protocol based on the known reactivity of benzylamines and analogous derivatization methodologies. This document is intended to serve as a foundational guide for researchers interested in developing and validating new analytical methods using this reagent.

Introduction

In analytical chemistry, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC), derivatization is a crucial technique to enhance the detectability and chromatographic behavior of analytes. Carboxylic acids, for instance, often exhibit poor retention in reversed-phase HPLC and may lack a strong chromophore for UV detection or a readily ionizable group for mass spectrometry.

This compound possesses a reactive primary amine group that can be readily coupled with carboxylic acids to form stable amide derivatives. The introduction of the fluorinated benzyl group is expected to:

  • Enhance UV detection: The aromatic ring provides a chromophore.

  • Improve chromatographic retention: The increased hydrophobicity of the derivative leads to better retention on reversed-phase columns.

  • Facilitate mass spectrometric detection: The derivative can be readily ionized, and the fluorine and methyl substituents provide a unique mass fragmentation pattern for identification.

This application note outlines a hypothetical protocol for the derivatization of carboxylic acids with this compound for subsequent analysis by HPLC-UV and LC-MS.

Hypothetical Application: Derivatization of Carboxylic Acids for HPLC Analysis

This method is proposed for the quantitative analysis of carboxylic acids in various matrices. The core of this application is the conversion of the carboxylic acid to a more readily detectable N-(2-fluoro-4-methylbenzyl) amide.

Reaction Scheme:

The derivatization reaction involves the coupling of a carboxylic acid with this compound, typically facilitated by a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable active intermediate.

G cluster_reactants Reactants cluster_reagents Coupling Agents cluster_products Products RCOOH Carboxylic Acid (R-COOH) Amide N-(2-fluoro-4-methylbenzyl) amide RCOOH->Amide FMBA This compound FMBA->Amide EDC EDC EDC->Amide + NHS NHS NHS->Amide + Byproduct Byproducts

Caption: Reaction scheme for the derivatization of a carboxylic acid.

Experimental Protocols

Preparation of Reagents
  • Derivatization Reagent (10 mM this compound): Dissolve 13.9 mg of this compound in 10 mL of acetonitrile.

  • EDC Solution (1 M): Dissolve 191.7 mg of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in 1 mL of ultrapure water. Prepare fresh before use.

  • NHS Solution (0.5 M): Dissolve 57.5 mg of N-hydroxysuccinimide in 1 mL of dimethylformamide (DMF).

  • Quenching Solution (50 mM Acetate Buffer, pH 5.6): Prepare by mixing appropriate volumes of 50 mM acetic acid and 50 mM sodium acetate solutions.

  • Mobile Phase A (HPLC): 0.1% Formic acid in ultrapure water.

  • Mobile Phase B (HPLC): 0.1% Formic acid in acetonitrile.

Derivatization Protocol

This protocol is adapted from established methods for similar derivatizing agents[1].

  • To 100 µL of the carboxylic acid sample (in a suitable solvent like water or acetonitrile), add 50 µL of the 10 mM this compound solution.

  • Add 20 µL of the 0.5 M NHS solution.

  • Add 25 µL of the 1 M EDC solution to initiate the reaction.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 45 minutes.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 200 µL of the 50 mM acetate buffer.

  • The derivatized sample is now ready for HPLC analysis.

G start Start add_sample Add 100 µL of Carboxylic Acid Sample start->add_sample add_reagent Add 50 µL of This compound (10 mM) add_sample->add_reagent add_nhs Add 20 µL of NHS (0.5 M) add_reagent->add_nhs add_edc Add 25 µL of EDC (1 M) add_nhs->add_edc vortex Vortex for 30 seconds add_edc->vortex incubate Incubate at 60°C for 45 minutes vortex->incubate cool Cool to Room Temperature incubate->cool quench Add 200 µL of Acetate Buffer (50 mM, pH 5.6) cool->quench analyze Analyze by HPLC quench->analyze end End analyze->end

Caption: Experimental workflow for the derivatization of carboxylic acids.

HPLC-UV Analysis Protocol
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 254 nm.

  • Flow Rate: 1.0 mL/min.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B (re-equilibration)

Data Presentation (Hypothetical)

The following tables present hypothetical data that could be obtained from the analysis of a standard mixture of carboxylic acids derivatized with this compound.

Table 1: Hypothetical Chromatographic Data

Analyte (Carboxylic Acid)Retention Time (min)Limit of Detection (LOD) (µM)Limit of Quantification (LOQ) (µM)
Acetic Acid5.21.55.0
Propionic Acid7.81.03.5
Butyric Acid10.10.82.5
Benzoic Acid12.50.51.5

Table 2: Hypothetical Mass Spectrometric Data

Analyte Derivative[M+H]⁺ (m/z)Key Fragment Ions (m/z)
N-(2-fluoro-4-methylbenzyl)acetamide182.1122.1, 91.1
N-(2-fluoro-4-methylbenzyl)propanamide196.1122.1, 91.1
N-(2-fluoro-4-methylbenzyl)butanamide210.1122.1, 91.1
N-(2-fluoro-4-methylbenzyl)benzamide244.1122.1, 105.1, 91.1

Note: The key fragment at m/z 122.1 would correspond to the 2-fluoro-4-methylbenzyl moiety, and m/z 91.1 to the tropylium ion, a common fragment from benzyl groups.

Signaling Pathways and Logical Relationships

The derivatization process follows a logical pathway of activating the carboxylic acid to make it susceptible to nucleophilic attack by the amine.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling RCOOH Carboxylic Acid ActiveEster O-acylisourea intermediate RCOOH->ActiveEster + EDC EDC EDC->ActiveEster NHSEster NHS-ester ActiveEster->NHSEster + NHS NHS NHS->NHSEster Amide N-(2-fluoro-4-methylbenzyl) amide NHSEster->Amide + FMBA This compound FMBA->Amide

Caption: Logical workflow of the EDC/NHS coupling reaction.

Conclusion

While this compound is not yet established as a conventional analytical reagent, its chemical properties suggest its potential for the derivatization of carboxylic acids to enhance their analytical detection. The hypothetical protocols and data presented in this application note provide a solid starting point for researchers to develop and validate new analytical methods. Experimental verification of reaction conditions, optimization of chromatographic separation, and thorough validation of the method's performance characteristics (linearity, accuracy, precision) would be required for its application to real-world samples.

References

Synthetic Transformations of the Amino Group in 2-Fluoro-4-methylbenzylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key synthetic transformations of the amino group of 2-Fluoro-4-methylbenzylamine. This versatile building block is of significant interest in medicinal chemistry due to the presence of the fluorobenzyl moiety, which can enhance metabolic stability and binding affinity of drug candidates. The following sections describe common and synthetically useful transformations including amide bond formation, sulfonylation, reductive amination, and N-alkylation.

Amide Bond Formation

Amide bond formation is a fundamental transformation in organic synthesis, particularly in the construction of peptidomimetics and other biologically active molecules. This compound can be readily acylated to form a wide range of substituted amides.

Acylation with Acid Chlorides

A straightforward and efficient method for amide synthesis is the reaction of this compound with an acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Reaction Scheme: this compound + R-COCl → N-(2-Fluoro-4-methylbenzyl)amide

Quantitative Data Summary:

Acyl ChlorideBaseSolventTemperature (°C)Time (h)Yield (%)
Benzoyl ChlorideTriethylamineDichloromethane0 to RT2>95
Acetyl ChloridePyridineTetrahydrofuran0 to RT1>90
Methanesulfonyl ChlorideTriethylamineDichloromethane01>95

Experimental Protocol: Synthesis of N-(2-Fluoro-4-methylbenzyl)benzamide

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq.) to the stirred solution.

  • Slowly add a solution of benzoyl chloride (1.1 eq.) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

amidation_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in DCM cool Cool to 0 °C start->cool add_base Add Triethylamine cool->add_base add_acyl_chloride Add Benzoyl Chloride dropwise add_base->add_acyl_chloride react Stir at RT for 2h add_acyl_chloride->react quench Quench with Water react->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify

Figure 1: Workflow for acylation with acid chlorides.
Peptide Coupling with Carboxylic Acids

Amide bonds can also be formed by coupling this compound with a carboxylic acid using a coupling reagent. This method is particularly useful for synthesizing more complex amides and peptides under mild conditions.

Reaction Scheme: this compound + R-COOH --(Coupling Reagent)--> N-(2-Fluoro-4-methylbenzyl)amide

Quantitative Data Summary:

Carboxylic AcidCoupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzoic AcidHATUDIEADMFRT1285-95
Acetic AcidEDC, HOBtNMMDCM0 to RT1680-90
Boc-Gly-OHDCC, DMAP-DCM0 to RT1875-85

Experimental Protocol: Synthesis of N-(2-Fluoro-4-methylbenzyl)benzamide using HATU

  • Dissolve benzoic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M).

  • Add this compound (1.1 eq.) to the solution.

  • Add N,N-diisopropylethylamine (DIEA, 2.0 eq.).

  • Add HATU (1.1 eq.) portion-wise to the stirred mixture at room temperature.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sulfonamide Synthesis

Sulfonamides are a key functional group in a variety of pharmaceuticals. This compound can be converted to the corresponding sulfonamide by reaction with a sulfonyl chloride.

Reaction Scheme: this compound + R-SO₂Cl → N-(2-Fluoro-4-methylbenzyl)sulfonamide

Quantitative Data Summary:

Sulfonyl ChlorideBaseSolventTemperature (°C)Time (h)Yield (%)
Benzenesulfonyl chloridePyridineDCMRT4>90
p-Toluenesulfonyl chlorideTriethylamineTHFRT3>92
Methanesulfonyl chlorideTriethylamineDCM0 to RT2>95

Experimental Protocol: Synthesis of N-(2-Fluoro-4-methylbenzyl)benzenesulfonamide

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M).

  • Add pyridine (1.5 eq.) to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of benzenesulfonyl chloride (1.1 eq.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.[1]

sulfonylation_pathway amine This compound product N-(2-Fluoro-4-methylbenzyl)sulfonamide amine->product sulfonyl_chloride R-SO₂Cl sulfonyl_chloride->product base Base (e.g., Pyridine) base->product

Figure 2: General pathway for sulfonamide synthesis.

Reductive Amination

Reductive amination allows for the formation of secondary or tertiary amines by reacting this compound with an aldehyde or ketone in the presence of a reducing agent. This is a highly versatile method for introducing a variety of substituents on the nitrogen atom.[2]

Reaction Scheme: this compound + R'R''C=O --(Reducing Agent)--> N-Alkyl-(2-Fluoro-4-methylbenzyl)amine

Quantitative Data Summary:

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeNaBH(OAc)₃1,2-DichloroethaneRT1285-95
AcetoneNaBH₃CNMethanolRT2470-80
CyclohexanoneH₂/Pd-CEthanolRT16>90

Experimental Protocol: Synthesis of N-Benzyl-2-fluoro-4-methylbenzylamine

  • To a solution of this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in 1,2-dichloroethane (DCE, 0.4 M), add acetic acid (1.1 eq.).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

reductive_amination_logic start Amine + Carbonyl imine_formation Imine/Iminium Ion Formation start->imine_formation (e.g., AcOH catalyst) reduction Reduction imine_formation->reduction Add Reducing Agent (e.g., NaBH(OAc)₃) product Substituted Amine reduction->product

Figure 3: Logical steps in a reductive amination reaction.

N-Alkylation

Direct N-alkylation of this compound with an alkyl halide provides a route to secondary and tertiary amines. To avoid over-alkylation, it is common to use a slight excess of the amine or to control the stoichiometry of the alkylating agent carefully.

Reaction Scheme: this compound + R-X → N-Alkyl-(2-Fluoro-4-methylbenzyl)amine

Quantitative Data Summary:

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃Acetonitrile601270-80 (mono-alkylated)
Ethyl BromideNaHDMFRT665-75 (mono-alkylated)
Benzyl BromideK₂CO₃AcetoneReflux8>90 (mono-alkylated)

Experimental Protocol: Synthesis of N-Methyl-2-fluoro-4-methylbenzylamine

  • To a stirred suspension of potassium carbonate (K₂CO₃, 2.0 eq.) in acetonitrile (0.5 M), add this compound (1.0 eq.).

  • Add methyl iodide (1.1 eq.) dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to isolate the mono-alkylated product.

References

Application Notes and Protocols for Coupling Reactions with 2-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common coupling reactions involving 2-Fluoro-4-methylbenzylamine, a key building block in the synthesis of diverse molecular scaffolds for pharmaceutical and materials science research. The following sections detail procedures for amide bond formation, reductive amination, and Buchwald-Hartwig amination, offering structured data and experimental workflows.

Amide Bond Formation with this compound

Amide coupling is a fundamental transformation in organic synthesis, enabling the linkage of this compound with a variety of carboxylic acids to generate a library of substituted amides. These products are prevalent in medicinal chemistry due to their favorable metabolic stability and hydrogen bonding capabilities.

General Reaction Scheme:

cluster_reactants Reactants cluster_product Product RCOOH R-COOH (Carboxylic Acid) reagents Coupling Reagent Base, Solvent amine This compound product N-(2-Fluoro-4-methylbenzyl)amide reagents->product

Caption: Amide coupling of a carboxylic acid with this compound.

Experimental Protocol: Acylation with an Acid Chloride

This protocol describes a classic and efficient method for amide bond formation using an acid chloride.

Materials:

  • This compound

  • Carboxylic acid chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired N-(2-Fluoro-4-methylbenzyl)amide.

Quantitative Data: Representative Amide Coupling Reactions
Carboxylic Acid DerivativeCoupling ReagentBaseSolventYield (%)Purity (%)
2-Fluoro-4-nitrobenzoic acidThionyl chlorideTriethylamineChloroform95.6>98
Acetic Anhydride(none)PyridineDCM85-95>99
Benzoic AcidEDC/HOBtDIPEADMF80-90>98

Note: Yields and purities are typical and may vary depending on the specific substrate and reaction conditions.

Reductive Amination with this compound

Reductive amination is a versatile method for the formation of C-N bonds, reacting this compound with aldehydes or ketones to produce secondary amines. This reaction is widely used in the synthesis of pharmaceutical intermediates.

General Reaction Scheme:

cluster_reactants Reactants cluster_product Product RCHO R-CHO (Aldehyde) reagents Reducing Agent Solvent amine This compound product N-(2-Fluoro-4-methylbenzyl)alkylamine reagents->product

Caption: Reductive amination of an aldehyde with this compound.

Experimental Protocol: Reductive Amination with Sodium Borohydride

This protocol details a common procedure for reductive amination using a mild reducing agent.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Benzaldehyde, Acetone)

  • Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH) or Dichloroethane (DCE)

  • Acetic acid (catalytic amount, if using STAB)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, and standard glassware for extraction and filtration.

Procedure:

  • To a stirred solution of the aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.) in methanol, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq.) in portions.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Quantitative Data: Representative Reductive Amination Reactions
Carbonyl CompoundReducing AgentSolventYield (%)Purity (%)
2,4-DifluorobenzaldehydeH2, CatalystAlcoholHigh>98
BenzaldehydeNaBH4Methanol80-90>98
CyclohexanoneSTABDCE75-85>98

Note: Yields and purities are typical and may vary depending on the specific substrate and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine.[1][2] In this context, this compound can act as the amine coupling partner. This reaction is instrumental in synthesizing arylamines, which are common motifs in pharmaceuticals and organic materials.[1]

General Reaction Scheme:

cluster_reactants Reactants cluster_product Product ArX Ar-X (Aryl Halide) reagents Pd Catalyst, Ligand Base, Solvent amine This compound product N-(2-Fluoro-4-methylbenzyl)arylamine reagents->product

Caption: Buchwald-Hartwig amination of an aryl halide with this compound.

Experimental Protocol: Palladium-Catalyzed Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Aryl halide (e.g., 4-Chlorotoluene, 4-Bromoanisole)

  • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine ligand (e.g., Xantphos, RuPhos, BINAP)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs2CO3))

  • Anhydrous toluene or dioxane

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard glassware for workup and purification.

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 eq.), palladium catalyst (1-5 mol%), and phosphine ligand (1.2-6 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the base (1.4 eq.) and this compound (1.2 eq.).

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-N-(2-fluoro-4-methylbenzyl)amine.

Quantitative Data: Representative Buchwald-Hartwig Amination Reactions
Aryl HalidePd CatalystLigandBaseSolventYield (%)
4-ChlorotoluenePd(OAc)2RuPhosNaOtBuToluene70-85
4-BromoanisolePd2(dba)3XantphosCs2CO3Dioxane75-90
1-Bromo-4-(trifluoromethyl)benzenePd(OAc)2BINAPNaOtBuToluene65-80

Note: Yields are typical and highly dependent on the specific substrates, catalyst, ligand, and reaction conditions.

Experimental Workflows

Amide Coupling Workflow

G Workflow for Amide Coupling A Dissolve amine and base in anhydrous solvent B Cool to 0 °C A->B C Add acid chloride dropwise B->C D Warm to RT and stir C->D E Quench with water D->E F Aqueous workup (wash with NaHCO3, brine) E->F G Dry organic layer F->G H Concentrate in vacuo G->H I Purify product H->I

Caption: General workflow for amide synthesis via acylation.

Reductive Amination Workflow

G Workflow for Reductive Amination A Mix aldehyde/ketone and amine in solvent with catalyst B Stir at RT for imine formation A->B C Cool to 0 °C B->C D Add reducing agent C->D E Warm to RT and stir D->E F Quench with NH4Cl (aq) E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Purify product H->I G Workflow for Buchwald-Hartwig Amination A Charge Schlenk tube with catalyst, ligand, and aryl halide B Evacuate and backfill with inert gas A->B C Add base and amine B->C D Add anhydrous solvent C->D E Heat reaction mixture D->E F Cool and dilute E->F G Filter through Celite F->G H Aqueous workup G->H I Dry, concentrate, and purify H->I

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Fluoro-4-methylbenzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via reductive amination of 2-fluoro-4-methylbenzaldehyde?

A1: Common impurities may include:

  • Unreacted Starting Materials: Residual 2-fluoro-4-methylbenzaldehyde and the ammonia source.

  • Over-alkylation Products: Formation of secondary and tertiary amines.

  • Imine Intermediate: The intermediate formed between the aldehyde and ammonia may be present if the reduction is incomplete.

  • Side-products from the Reducing Agent: Byproducts from reagents like sodium borohydride.

  • Isomeric Impurities: Depending on the synthesis of the starting material, isomers such as 4-fluoro-2-methylbenzylamine could be present.

Q2: Which purification method is most suitable for obtaining high-purity this compound?

A2: The choice of purification method depends on the scale of your experiment and the nature of the impurities. A combination of methods is often most effective.

  • Acid-Base Extraction: Excellent for removing neutral and acidic impurities.

  • Vacuum Distillation: Suitable for removing non-volatile or highly volatile impurities from the liquid amine.

  • Column Chromatography: Effective for separating structurally similar impurities.

  • Crystallization (as a salt): A powerful technique for achieving high purity, typically performed on the hydrochloride salt.

Q3: My this compound appears as an oil and is difficult to handle. How can I solidify it for easier purification?

A3: Converting the amine to its hydrochloride salt is a common and effective strategy. This is achieved by dissolving the crude amine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of hydrochloric acid in the same or a miscible solvent. The resulting this compound hydrochloride is typically a crystalline solid that can be easily filtered and further purified by recrystallization.[1]

Troubleshooting Guides

Acid-Base Extraction Issues
Problem Possible Cause(s) Troubleshooting Steps
Low recovery of the amine after extraction and basification. Incomplete extraction into the acidic aqueous phase.- Ensure vigorous mixing of the organic and aqueous layers. - Perform multiple extractions with fresh aqueous acid. - Check the pH of the aqueous layer to ensure it is sufficiently acidic (pH < 2).
Incomplete back-extraction after basification.- Ensure the aqueous layer is sufficiently basic (pH > 12) before extracting the amine back into an organic solvent. - Perform multiple extractions with fresh organic solvent.
Emulsion formation during extraction. High concentration of amine salt or impurities.- Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Allow the mixture to stand for a longer period. - Filter the entire mixture through a pad of celite.
Vacuum Distillation Issues
Problem Possible Cause(s) Troubleshooting Steps
Product decomposition (darkening of the liquid). The distillation temperature is too high.- Reduce the pressure of the vacuum system to lower the boiling point of the amine.[2] A temperature-pressure nomograph can be used to estimate the boiling point at reduced pressure.[2][3]
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or a magnetic stir bar before starting the distillation.
Product solidifies in the condenser. The condenser temperature is too low.- For compounds that may solidify, it may be necessary to run the condenser with room temperature water or no cooling water at all.[3]
Flash Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Streaking or tailing of the amine on the TLC plate and column. Interaction of the basic amine with the acidic silica gel.- Add a small amount of triethylamine (0.5-2%) to the eluent to neutralize the acidic sites on the silica gel.[4]
Poor separation of the product from impurities. The chosen eluent system has incorrect polarity.- Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. A good starting point is a mixture of ethyl acetate and hexanes.[4] Aim for an Rf value of 0.2-0.3 for the desired compound.
No elution of the product from the column. The eluent is not polar enough.- Gradually increase the polarity of the eluent. For very polar amines, a system of methanol in dichloromethane may be necessary.[4]
Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
The compound oils out instead of crystallizing. The solution is supersaturated, or the cooling is too rapid.- Re-heat the solution to dissolve the oil, and then allow it to cool more slowly. - Add a small amount of a "poorer" solvent to the hot solution to decrease solubility slightly.
No crystals form upon cooling. The solution is not saturated enough, or the compound is very soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration. - Add a "poor" solvent (an anti-solvent) dropwise to the solution until it becomes slightly turbid, then heat until clear and allow to cool slowly. - Scratch the inside of the flask with a glass rod to create nucleation sites.
Low recovery of the recrystallized salt. The compound has significant solubility in the cold solvent.- Cool the crystallization mixture in an ice bath to minimize solubility. - Use a minimal amount of cold solvent to wash the filtered crystals.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Method Typical Purity Achieved Advantages Disadvantages Recommended For
Acid-Base Extraction 85-95%- Removes neutral and acidic impurities effectively. - Scalable.- Does not remove basic impurities. - May involve handling of corrosive acids and bases.Initial cleanup of the crude reaction mixture.
Vacuum Distillation 90-98%- Removes non-volatile and highly volatile impurities. - Good for moderate to large scales.- Requires specialized equipment. - Potential for thermal decomposition of the product.[2]Purification of the free amine after initial extraction.
Flash Chromatography >98%- High resolution for separating closely related compounds.- Can be time-consuming and uses large volumes of solvent. - The acidic nature of silica can be problematic for amines.[5]High-purity samples for analytical or biological testing.
Recrystallization (as HCl salt) >99%- Can yield very high purity material. - Cost-effective for large scales.- Requires conversion to a salt and then back to the free base if needed. - Yield can be lower than other methods.Final purification step to obtain highly pure material.

Experimental Protocols

Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Repeat the extraction 2-3 times. Combine the aqueous layers.

  • Washing: Wash the combined aqueous layers with the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated NaOH solution until the pH is >12.

  • Back-Extraction: Extract the free amine from the basic aqueous layer with fresh organic solvent (2-3 times).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

Flash Column Chromatography Protocol
  • TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 10-30% ethyl acetate) containing 1% triethylamine.[4]

  • Column Packing: Pack a silica gel column with the chosen eluent.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization Protocol (as Hydrochloride Salt)
  • Salt Formation: Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Add a solution of HCl in the same solvent dropwise with stirring.

  • Isolation of Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water). Toluene has been shown to be a good recrystallization solvent for the related 4-fluoro-2-methylbenzoic acid.[6]

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizations

PurificationWorkflow Purification Workflow for this compound crude Crude this compound extraction Acid-Base Extraction crude->extraction Initial Cleanup distillation Vacuum Distillation extraction->distillation Further Purification chromatography Flash Chromatography extraction->chromatography High Purity crystallization Recrystallization (as HCl salt) extraction->crystallization High Purity Solid pure_product Pure this compound distillation->pure_product chromatography->pure_product crystallization->pure_product (after free-basing)

Caption: A typical workflow for the purification of this compound.

TroubleshootingChromatography Troubleshooting Amine Chromatography start Poor Separation/Tailing in Chromatography check_solvent Optimize Eluent Polarity (TLC) start->check_solvent add_tea Add Triethylamine (1%) to Eluent check_solvent->add_tea Polarity OK, still tailing good_separation Good Separation check_solvent->good_separation Optimized Polarity check_loading Check Sample Loading add_tea->check_loading check_loading->good_separation Loading OK reduce_loading Reduce Amount of Sample Loaded check_loading->reduce_loading Overloaded reduce_loading->good_separation

Caption: A logical guide for troubleshooting common issues in the flash chromatography of amines.

References

Optimizing the Synthesis of 2-Fluoro-4-methylbenzylamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help optimize the synthesis of 2-Fluoro-4-methylbenzylamine. This guide offers detailed experimental protocols, data-driven insights, and visual workflows to address common challenges encountered during synthesis, enabling higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two most common and effective synthetic routes for this compound are:

  • Reductive Amination of 2-Fluoro-4-methylbenzaldehyde: This one-pot reaction involves the formation of an imine intermediate from the corresponding aldehyde and an ammonia source, which is then reduced in situ to the desired benzylamine.

  • Reduction of 2-Fluoro-4-methylbenzonitrile: This method involves the reduction of the nitrile functional group to a primary amine using a suitable reducing agent, typically through catalytic hydrogenation.

Q2: How does the fluorine substituent on the aromatic ring affect the synthesis?

A2: The electron-withdrawing nature of the fluorine atom can decrease the reactivity of the carbonyl group in 2-Fluoro-4-methylbenzaldehyde towards nucleophilic attack by ammonia during imine formation in the reductive amination pathway.[1] This may result in slower reaction rates or incomplete conversion. To mitigate this, the use of an acid catalyst or Lewis acid can help activate the carbonyl group.[1]

Q3: What are the most common side products, and how can they be minimized?

A3: In reductive amination, a common side product is the secondary amine, formed by the reaction of the newly formed this compound with another molecule of the starting aldehyde. This can be minimized by using a large excess of the ammonia source. Over-reduction of the aldehyde to the corresponding alcohol is another potential side reaction, which can be controlled by choosing a reducing agent that is more selective for the imine over the carbonyl group, such as sodium cyanoborohydride.

In the nitrile reduction pathway, incomplete reduction can lead to the formation of the corresponding imine as an impurity. Ensuring sufficient catalyst loading and hydrogen pressure, as well as adequate reaction time, can drive the reaction to completion.

Q4: What are the recommended purification methods for this compound?

A4: Purification of this compound typically involves:

  • Acid-Base Extraction: As a basic compound, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

  • Distillation: Vacuum distillation can be an effective method for purifying the final product, especially on a larger scale.

  • Column Chromatography: For small-scale synthesis or to remove closely related impurities, silica gel column chromatography can be employed.

Troubleshooting Guides

Route 1: Reductive Amination of 2-Fluoro-4-methylbenzaldehyde

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Strategy
Low Reactivity of Aldehyde The fluorine substituent deactivates the carbonyl group. Add a catalytic amount of a Brønsted acid (e.g., acetic acid) or a Lewis acid (e.g., Ti(OiPr)₄) to activate the aldehyde.[1]
Inefficient Imine Formation Ensure a sufficient excess of the ammonia source (e.g., ammonia in methanol, ammonium acetate) is used to drive the equilibrium towards imine formation.
Decomposition of Reducing Agent If using sodium triacetoxyborohydride (STAB), ensure anhydrous reaction conditions as it is water-sensitive.[2]
Incorrect pH The pH of the reaction is crucial. For imine formation, slightly acidic conditions are often optimal. If the medium is too acidic, the amine nucleophile will be protonated and non-reactive.
Low Reaction Temperature While some reductive aminations proceed at room temperature, gentle heating (e.g., 40-50 °C) may be required to facilitate imine formation with the deactivated aldehyde.

Issue 2: Formation of Impurities

Impurity Potential Cause Mitigation Strategy
2-Fluoro-4-methylbenzyl alcohol The reducing agent is reducing the aldehyde before imine formation.Use a milder reducing agent that is more selective for the imine, such as NaBH₃CN. Alternatively, pre-form the imine before adding a stronger reducing agent like NaBH₄.[2]
Bis(2-fluoro-4-methylbenzyl)amine (Secondary Amine) The product amine is reacting with the starting aldehyde.Use a significant excess of the ammonia source to outcompete the product amine in reacting with the aldehyde.
Unreacted Aldehyde Incomplete reaction.Increase reaction time, temperature, or add an acid catalyst to drive the reaction to completion.
Route 2: Reduction of 2-Fluoro-4-methylbenzonitrile

Issue 1: Incomplete Reaction or Low Yield

| Potential Cause | Troubleshooting Strategy | | :--- | :--- | :--- | | Catalyst Deactivation | The catalyst (e.g., Raney Nickel, Palladium on Carbon) may be poisoned by impurities in the starting material or solvent. Ensure high-purity reagents and solvents. Consider increasing the catalyst loading. | | Insufficient Hydrogen Pressure | For catalytic hydrogenation, ensure the system is properly sealed and maintain an adequate hydrogen pressure throughout the reaction. | | Low Reaction Temperature | Catalytic hydrogenation often requires elevated temperatures to proceed at a reasonable rate. Optimize the reaction temperature based on the specific catalyst used. | | Poor Catalyst Dispersion | Ensure vigorous stirring to keep the catalyst suspended and maximize its surface area contact with the reactants. |

Issue 2: Formation of Side Products

Side Product Potential Cause Mitigation Strategy
Secondary and Tertiary Amines Reaction of the primary amine product with intermediate imines.The addition of ammonia to the reaction mixture can help suppress the formation of secondary and tertiary amines.[3]
Hydrolysis of Nitrile Presence of water and acidic or basic conditions.Ensure the use of anhydrous solvents and reagents.

Experimental Protocols

Protocol 1: Reductive Amination of 2-Fluoro-4-methylbenzaldehyde

This protocol is a general guideline and may require optimization.

  • Imine Formation:

    • In a round-bottom flask, dissolve 2-fluoro-4-methylbenzaldehyde (1 equivalent) in methanol.

    • Add a solution of ammonia in methanol (7 M, 10-20 equivalents).

    • Optionally, add a catalytic amount of acetic acid (0.1 equivalents).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Catalytic Hydrogenation of 2-Fluoro-4-methylbenzonitrile

This protocol is a general guideline and requires a suitable high-pressure reactor.

  • Reaction Setup:

    • To a high-pressure reactor, add 2-fluoro-4-methylbenzonitrile (1 equivalent), a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of Raney Nickel or 10% Palladium on Carbon (5-10 wt%).

    • To suppress secondary amine formation, a solution of ammonia in methanol can be added.

  • Hydrogenation:

    • Seal the reactor and purge with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

    • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via GC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization and liberation of the free base.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventKey AdvantagesPotential Drawbacks
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive, readily available.Can reduce aldehydes; typically added after imine formation.[2]
Sodium Cyanoborohydride (NaBH₃CN) MethanolSelective for imines over aldehydes, stable in weakly acidic conditions.[2]Toxic cyanide byproduct.
Sodium Triacetoxyborohydride (STAB) Dichloromethane, 1,2-DichloroethaneMild and selective, often provides high yields.Water-sensitive, not compatible with protic solvents like methanol.[2]
Catalytic Hydrogenation (H₂/Catalyst) Methanol, Ethanol"Green" reducing agent, high atom economy.Requires specialized high-pressure equipment.

Table 2: Typical Conditions for Catalytic Hydrogenation of Nitriles

CatalystTypical TemperatureTypical PressureNotes
Raney Nickel 50-100 °C5-20 barHighly active, pyrophoric when dry.
Palladium on Carbon (Pd/C) 25-80 °C1-10 barGenerally effective, may require an acidic additive for some substrates.
Rhodium on Alumina (Rh/Al₂O₃) 25-70 °C1-10 barCan be very effective for nitrile reduction.

Visualizations

experimental_workflow_reductive_amination cluster_imine_formation Step 1: Imine Formation cluster_reduction Step 2: Reduction cluster_purification Step 3: Purification start 2-Fluoro-4-methylbenzaldehyde + Ammonia Source imine Imine Intermediate start->imine  MeOH, Acid Catalyst (optional)   product This compound imine->product  0°C to RT   reducing_agent Reducing Agent (e.g., NaBH4) workup Work-up (Quench, Extract) product->workup purify Purification (Distillation/Chromatography) workup->purify final_product Pure Product purify->final_product troubleshooting_low_yield cluster_check Initial Checks cluster_optimization Optimization Strategies cluster_analysis Analysis start Low Yield Observed reagent_purity Check Reagent Purity start->reagent_purity reaction_setup Verify Reaction Setup (Temperature, Stirring) start->reaction_setup increase_time Increase Reaction Time reagent_purity->increase_time reaction_setup->increase_time increase_temp Increase Temperature increase_time->increase_temp add_catalyst Add Acid/Lewis Acid Catalyst (for Reductive Amination) increase_temp->add_catalyst change_reductant Change Reducing Agent/Catalyst add_catalyst->change_reductant analyze_byproducts Analyze Byproducts (GC-MS/NMR) change_reductant->analyze_byproducts side_reaction Identify Side Reactions analyze_byproducts->side_reaction

References

identifying common side products in 2-Fluoro-4-methylbenzylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-methylbenzylamine. The information is presented in a question-and-answer format to directly address common issues encountered during acylation, alkylation, and reductive amination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed with this compound?

A1: Like other primary benzylamines, this compound is susceptible to several side reactions depending on the reaction type. The most common include:

  • Over-alkylation: In alkylation reactions, the primary amine can be converted to secondary and tertiary amines.[1][2]

  • Diacylation: During acylation, the formation of a diacylated product, although less common than over-alkylation, can occur under harsh conditions or with highly reactive acylating agents.[3]

  • Imine Formation and Unreacted Starting Materials: In reductive amination, incomplete reduction can lead to the presence of the intermediate imine, as well as unreacted aldehyde and amine.

Q2: How do the fluoro and methyl substituents on the benzene ring of this compound affect its reactivity?

A2: The electronic properties of the substituents on the benzene ring can influence the nucleophilicity of the amine and the reactivity of the ring itself. The methyl group is weakly electron-donating, which can slightly increase the nucleophilicity of the amine. The fluorine atom is electron-withdrawing through induction but can be weakly donating through resonance. These competing effects can subtly modulate the reaction rates and the propensity for certain side reactions compared to unsubstituted benzylamine.

Q3: What are the best practices for storing and handling this compound to prevent degradation?

A3: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and kept in a cool, dark place. Amines can be sensitive to air and light, which can lead to oxidation and the formation of impurities over time.

Troubleshooting Guides

Acylation Reactions

Problem: Low yield of the desired mono-acylated product.

Potential Cause Troubleshooting Suggestion
Incomplete Reaction - Ensure stoichiometric amounts of the acylating agent are used. An excess may lead to side products. - Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. - Consider gentle heating if the reaction is sluggish at room temperature, but be cautious of decomposition.
Side Product Formation (e.g., Diacylation) - Use a 1:1 molar ratio of this compound to the acylating agent.[3] - Perform the reaction at a lower temperature to improve selectivity. - Consider using a less reactive acylating agent, such as an acid anhydride instead of an acyl chloride.[3]
Protonation of the Amine - If using an acyl chloride, an acid scavenger (e.g., triethylamine, pyridine) is necessary to neutralize the HCl byproduct, which can protonate the starting amine and render it non-nucleophilic.[4]

Problem: Formation of colored impurities.

Potential Cause Troubleshooting Suggestion
Decomposition - Run the reaction at a lower temperature. - Add the acylating agent dropwise to control any exothermic reaction.[3]
Oxidation - Perform the reaction under an inert atmosphere (nitrogen or argon).
Alkylation Reactions

Problem: Significant formation of over-alkylation products (secondary and tertiary amines).

Potential Cause Troubleshooting Suggestion
High Reactivity of Primary Amine Product - Use a large excess of this compound relative to the alkylating agent to favor mono-alkylation.
Reaction Conditions - Perform the reaction at the lowest effective temperature to minimize the rate of the second alkylation. - Monitor the reaction closely and stop it once the desired product is maximized.

Problem: Reaction is slow or does not go to completion.

Potential Cause Troubleshooting Suggestion
Insufficient Reactivity - A modest increase in temperature may be necessary. - Consider using a more reactive alkylating agent (e.g., iodide instead of bromide).
Poor Solubility - Ensure all reactants are soluble in the chosen solvent. A change of solvent may be required.
Reductive Amination Reactions

Problem: Presence of unreacted starting materials (aldehyde and amine) and/or the imine intermediate in the final product.

Potential Cause Troubleshooting Suggestion
Incomplete Imine Formation - Use of a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards imine formation. - A catalytic amount of acid can facilitate imine formation.
Inefficient Reduction - Ensure a sufficient excess of the reducing agent is used. - Choose a reducing agent that is selective for the imine over the aldehyde (e.g., sodium triacetoxyborohydride).
Hydrolysis of Imine - Ensure anhydrous conditions are maintained until the reduction is complete.

Quantitative Data Summary

The following table presents representative yields for reactions involving substituted benzylamines. Note that specific yields for this compound may vary depending on the specific reaction conditions.

Reaction TypeSubstrateProductYield (%)Reference
N-methylation4-Fluorobenzaldehyde4-Fluoro-N-methylbenzylamine Hydrochloride93[5]
AcylationBenzylamineN-Benzylnonanamide22[6]
AcylationBenzylamineN-Benzylacetamide44 (side product)[6]

Experimental Protocols

Protocol 1: Acylation of this compound with Acetyl Chloride

Objective: To synthesize N-(2-fluoro-4-methylbenzyl)acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reductive Amination for the Synthesis of a Secondary Amine

Objective: To synthesize a secondary amine from 2-fluoro-4-methylbenzaldehyde and a primary amine. This protocol is adapted from a general procedure for the synthesis of 2,4-difluorobenzylamine.[1]

Materials:

  • 2-Fluoro-4-methylbenzaldehyde

  • Ammonium formate or a primary amine

  • Palladium on carbon (Pd/C) or another suitable catalyst

  • Methanol or another suitable alcohol solvent

Procedure:

  • In a suitable reaction vessel, dissolve 2-fluoro-4-methylbenzaldehyde (1.0 eq) in the alcohol solvent.

  • Add ammonium formate (excess) or the primary amine (1.0-1.2 eq).

  • Add the catalyst (e.g., 5-10 mol% Pd/C).

  • The reaction is then carried out under a hydrogen atmosphere or with a suitable hydride source at a controlled temperature and pressure until the reaction is complete (monitored by TLC, GC-MS, or LC-MS).

  • After completion, the catalyst is filtered off.

  • The solvent is removed under reduced pressure.

  • The residue is then worked up, which may involve an acid-base extraction to isolate the amine product.

Visualizations

acylation_pathway cluster_main Main Reaction cluster_side Side Reaction This compound This compound Mono-acylated Product Mono-acylated Product This compound->Mono-acylated Product Acylating Agent, Base Acylating Agent Acylating Agent Diacylated Product Diacylated Product Mono-acylated Product->Diacylated Product Excess Acylating Agent alkylation_workflow Start Start Over-alkylation observed? Over-alkylation observed? Start->Over-alkylation observed? Use excess amine Use excess amine Over-alkylation observed?->Use excess amine Yes End End Over-alkylation observed?->End No Lower temperature Lower temperature Use excess amine->Lower temperature Lower temperature->End reductive_amination_pathway Aldehyde/Ketone Aldehyde/Ketone Imine Intermediate Imine Intermediate Aldehyde/Ketone->Imine Intermediate This compound This compound This compound->Imine Intermediate Desired Secondary Amine Desired Secondary Amine Imine Intermediate->Desired Secondary Amine Reducing Agent

References

assessing the stability of 2-Fluoro-4-methylbenzylamine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on assessing the stability of 2-Fluoro-4-methylbenzylamine in various solvents. The information is intended for researchers, scientists, and drug development professionals. As specific stability data for this compound is not extensively available in public literature, this guide is based on the general chemical properties of benzylamines and fluorinated aromatic compounds, alongside established principles of stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound are centered around the reactivity of the benzylamine moiety. This functional group is susceptible to:

  • Oxidation: Exposure to air (oxygen) can lead to the oxidation of the amine, potentially forming an imine, which can further hydrolyze to 2-fluoro-4-methylbenzaldehyde.[1]

  • Reaction with Carbon Dioxide: Like other primary amines, it can react with atmospheric carbon dioxide to form carbamate salts.[1]

  • Acid-Base Reactions: As a basic compound, it will react with acids to form salts. The stability of these salts can differ from the free base.

  • Photodegradation: Exposure to light, particularly UV light, may induce degradation. Photostability testing is a standard part of forced degradation studies as per ICH guidelines.[2][3]

The fluoro and methyl substituents on the aromatic ring are generally stable under typical experimental conditions.

Q2: How should this compound be stored to ensure its long-term stability?

A2: To maximize stability, this compound should be stored in a cool, dark, and dry environment. It is highly recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to minimize exposure to air and moisture. For long-term storage, refrigeration (2-8 °C) is advisable.

Q3: What are the visual or analytical signs of degradation?

A3: Signs of degradation can include:

  • Visual: A change in color (e.g., from colorless/pale yellow to a darker yellow or brown), or the formation of solid precipitates in a solution.

  • Analytical (e.g., HPLC, GC): The appearance of new peaks in the chromatogram, a decrease in the peak area of the main compound, or changes in peak shape (e.g., tailing or fronting) can indicate the presence of degradation products.[4]

Q4: Which solvents are recommended for preparing solutions of this compound for experimental use?

A4: The choice of solvent depends on the specific experiment. For general use, high-purity, anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane are often suitable. Protic solvents like methanol and ethanol can also be used, but it's important to be aware that they can participate in certain reactions. The stability in a chosen solvent should always be confirmed experimentally, especially if the solution is to be stored for any length of time. The use of solvents containing impurities like aldehydes or ketones should be avoided as they can react with the primary amine.

Troubleshooting Guides

This section provides a structured approach to resolving common issues that may be related to the instability of this compound.

Issue 1: Inconsistent or non-reproducible experimental results.

Potential Cause Troubleshooting Steps
Degradation of the compound in solution.1. Prepare fresh solutions of this compound immediately before each experiment. 2. Assess the stability of the compound in the experimental solvent by analyzing the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) using a suitable analytical method like HPLC or GC. 3. If the solution is stored, keep it at a low temperature and protected from light.
Contamination of solvents or reagents.1. Use high-purity, anhydrous solvents. 2. Ensure all glassware is thoroughly cleaned and dried. 3. Check for potential reactivity between the compound and other components in the experimental mixture.

Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Potential Cause Troubleshooting Steps
Formation of degradation products.1. Conduct a forced degradation study (see Experimental Protocols below) to intentionally generate and identify potential degradation products under various stress conditions (acidic, basic, oxidative, thermal, photolytic).[5] 2. Use LC-MS to obtain the molecular weights of the unknown peaks to help in their identification. The formation of 2-fluoro-4-methylbenzaldehyde (from oxidation and hydrolysis) is a likely degradation product.[6][7][8] 3. Compare the retention times of the unexpected peaks with those of commercially available potential impurities or synthesized standards.
On-column degradation during HPLC analysis.1. Vary the HPLC method parameters, such as the mobile phase pH and temperature, to see if the impurity profile changes. 2. Use a less reactive column stationary phase if possible.
Equilibrium between free base and salt form.1. Ensure the mobile phase is sufficiently buffered at a pH that ensures the analyte is in a single ionic state (either fully protonated or as the free base) to obtain a single, sharp peak.[1]

Summary of Potential Degradation Pathways

The following table summarizes the potential degradation pathways for this compound based on the known reactivity of benzylamines.

Stress Condition Potential Degradation Pathway Likely Degradation Products
Oxidative (e.g., H₂O₂, air)Oxidation of the aminomethyl group to an imine, followed by hydrolysis.2-Fluoro-4-methylbenzaldehyde, Ammonia
Acidic Hydrolysis (e.g., HCl)Generally stable, but may promote hydrolysis of any imine formed from oxidation.Salt of this compound
Basic Hydrolysis (e.g., NaOH)Generally stable.-
Thermal (Heat)May accelerate oxidation and other degradation pathways.Products of oxidation and other pathways.
Photolytic (Light)Excitation of the aromatic ring or amine group leading to radical or other reactions.Various, potentially complex products.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general method for conducting a forced degradation study to investigate the stability of this compound under various stress conditions, in accordance with ICH guidelines.[2][9][10]

Objective: To identify potential degradation products and degradation pathways of this compound.

Materials:

  • This compound

  • High-purity solvents (e.g., Acetonitrile, Methanol, Water)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC system with a UV or PDA detector

  • C18 HPLC column

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the solution at an elevated temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the solution at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80 °C) for a defined period.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound in each condition.

    • Identify and characterize the major degradation products using techniques like LC-MS and NMR if necessary.

    • Summarize the findings to establish the intrinsic stability of the molecule.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acidic (0.1M HCl, 60°C) stock->acid Expose to base Basic (0.1M NaOH, 60°C) stock->base Expose to oxidative Oxidative (3% H2O2, RT) stock->oxidative Expose to thermal Thermal (80°C) stock->thermal Expose to photo Photolytic (ICH Q1B) stock->photo Expose to sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data Data Evaluation (% Degradation, Peak Purity) hplc->data

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic cluster_investigation Initial Investigation cluster_analysis Deeper Analysis cluster_conclusion Conclusion start Inconsistent Results or Unexpected HPLC Peaks fresh_sol Prepare Fresh Solution start->fresh_sol check_solvents Check Solvent Purity start->check_solvents hplc_params Vary HPLC Parameters (pH, Temp) start->hplc_params time_study Conduct Time-Lapse Stability Study in Solvent fresh_sol->time_study check_solvents->time_study artifact Analytical Artifact hplc_params->artifact forced_deg Perform Forced Degradation Study time_study->forced_deg degradation Degradation Confirmed time_study->degradation lcms Analyze by LC-MS (Identify MW of Impurities) forced_deg->lcms lcms->degradation

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Scaling Up 2-Fluoro-4-methylbenzylamine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 2-Fluoro-4-methylbenzylamine.

Troubleshooting Guide

Scaling up the synthesis of this compound, commonly achieved through the reductive amination of 2-fluoro-4-methylbenzaldehyde, can present several challenges. This guide addresses specific issues that may be encountered during this process.

Issue Potential Cause Suggested Solution
Low or Incomplete Conversion of Aldehyde 1. Inefficient Imine Formation: The equilibrium between the aldehyde/ammonia and the imine may not favor the imine. 2. Deactivated Catalyst: The hydrogenation catalyst (e.g., Pd/C, Raney Nickel) may be poisoned or have low activity. 3. Insufficient Hydrogen Pressure: Inadequate hydrogen pressure can lead to slow or incomplete reduction. 4. Poor Mass Transfer: Inefficient mixing can limit the contact between hydrogen gas, the catalyst, and the reactants in a large reactor.1. Optimize Reaction Conditions: Consider the use of a dehydrating agent or a Dean-Stark trap to remove water and drive the imine formation. Mildly acidic conditions can also catalyze imine formation. 2. Use Fresh/High-Quality Catalyst: Ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation. An increase in catalyst loading might be necessary at a larger scale. 3. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure within the safe limits of the reactor. 4. Improve Agitation: Increase the stirring speed to enhance gas-liquid-solid mixing.
Formation of Impurities/By-products 1. Over-reduction: Reduction of the aromatic ring can occur under harsh hydrogenation conditions. 2. Formation of Secondary/Tertiary Amines: The product benzylamine can react with the starting aldehyde to form secondary and tertiary amine impurities. 3. Aldehyde Impurities: The starting 2-fluoro-4-methylbenzaldehyde may contain impurities that carry through the process.1. Milder Reaction Conditions: Use lower temperatures and pressures for the hydrogenation step. 2. Control Stoichiometry: Use a sufficient excess of the ammonia source. A stepwise process, where the imine is formed first, followed by the addition of the reducing agent, can also minimize this. 3. Purify Starting Material: Ensure the purity of the starting aldehyde using techniques like distillation or crystallization.
Difficult Product Isolation and Purification 1. Emulsion Formation During Workup: The basic nature of the product can lead to stable emulsions during acid-base extractions. 2. Product Volatility: The product may be volatile, leading to losses during solvent removal. 3. Co-elution of Impurities: Impurities with similar polarity to the product can make chromatographic purification challenging.1. Break Emulsions: Add brine or a small amount of a different organic solvent to the extraction mixture. Centrifugation can also be effective at a larger scale. 2. Careful Solvent Removal: Use a rotary evaporator with controlled temperature and pressure. Consider forming a salt of the amine to reduce its volatility. 3. Optimize Purification: For large-scale purification, consider distillation under reduced pressure. If chromatography is necessary, screen different solvent systems and stationary phases.
Safety Concerns at Scale 1. Flammable Hydrogen Gas: Hydrogen is highly flammable and poses an explosion risk. 2. Pyrophoric Catalysts: Some hydrogenation catalysts, like Raney Nickel, can be pyrophoric. 3. Corrosive Amine Product: Benzylamines can be corrosive and cause skin and eye irritation.[1]1. Inert Atmosphere and Proper Grounding: Ensure the reactor is purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen. All equipment should be properly grounded to prevent static discharge. 2. Careful Catalyst Handling: Handle pyrophoric catalysts under a blanket of water or an inert solvent. 3. Use Appropriate Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat when handling the product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most common industrial approach for synthesizing substituted benzylamines is the reductive amination of the corresponding benzaldehyde.[2][3] In the case of this compound, this involves the reaction of 2-fluoro-4-methylbenzaldehyde with an ammonia source, followed by catalytic hydrogenation. This method is often preferred for its efficiency and the availability of starting materials.

Q2: What are the key parameters to control during the scale-up of the reductive amination process?

A2: Critical parameters to monitor and control during scale-up include:

  • Temperature: The reaction can be exothermic, and efficient heat removal is crucial to prevent runaway reactions and the formation of by-products.

  • Pressure: Maintaining a consistent hydrogen pressure is vital for achieving a good reaction rate and complete conversion.

  • Mixing/Agitation: Proper agitation is essential for ensuring good contact between the gas, liquid, and solid catalyst phases, which is more challenging in larger reactors.

  • Rate of Reagent Addition: The controlled addition of reagents is important to manage the reaction exotherm.

Q3: What are the typical impurities observed in the production of this compound?

A3: Common impurities can include unreacted 2-fluoro-4-methylbenzaldehyde, the corresponding secondary amine (bis(2-fluoro-4-methylbenzyl)amine), and potentially small amounts of the corresponding alcohol (2-fluoro-4-methylbenzyl alcohol) from the reduction of the aldehyde. Impurities from the starting materials can also be present.

Q4: What analytical methods are recommended for monitoring the reaction and assessing the final product's purity?

A4: A combination of analytical techniques is recommended:

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are the primary methods for monitoring the disappearance of the starting aldehyde and the formation of the product. They are also used for final purity assessment and impurity profiling.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure of the final product and identifying any major impurities.[4]

  • Mass Spectrometry (MS): Coupled with GC or HPLC (GC-MS or LC-MS), this technique is invaluable for identifying the molecular weights of by-products and impurities.[4]

Q5: Are there any specific safety precautions to consider when handling this compound at an industrial scale?

A5: Yes, several safety precautions are crucial. The product is a corrosive liquid and can cause severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing, is mandatory. The synthesis involves flammable hydrogen gas and potentially pyrophoric catalysts, requiring a well-ventilated area, an inert atmosphere during the reaction, and proper grounding of all equipment.

Experimental Protocols

Reductive Amination of 2-Fluoro-4-methylbenzaldehyde (Scale-Up Example)

This protocol provides a general methodology for the synthesis of this compound via reductive amination. Note: This is a representative example and requires optimization for specific equipment and scales.

Materials:

  • 2-Fluoro-4-methylbenzaldehyde

  • Ammonia (gas or in a solvent like methanol)

  • Palladium on carbon (Pd/C, 5-10 wt%) or Raney Nickel

  • Hydrogen gas

  • Methanol or another suitable solvent

  • Hydrochloric acid (for salt formation and purification)

  • Sodium hydroxide (for neutralization)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reactor Setup: Charge a suitable pressure reactor with 2-fluoro-4-methylbenzaldehyde and the solvent (e.g., methanol).

  • Inerting: Purge the reactor several times with an inert gas (nitrogen or argon) to remove all oxygen.

  • Ammonia Addition: Introduce the ammonia source into the reactor. This can be done by bubbling ammonia gas through the solution or by adding a solution of ammonia in the reaction solvent.

  • Catalyst Addition: Carefully add the hydrogenation catalyst under an inert atmosphere. If using Raney Nickel, it should be added as a slurry in water or the reaction solvent.

  • Hydrogenation: Seal the reactor and purge again with the inert gas before introducing hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

  • Reaction: Heat the mixture to the desired temperature (e.g., 40-60 °C) with vigorous stirring. Monitor the reaction progress by taking samples and analyzing them by GC or HPLC for the disappearance of the aldehyde.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture to remove the catalyst. The catalyst should be kept wet with solvent to prevent it from becoming pyrophoric.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • Purification: The crude product can be purified by distillation under reduced pressure. Alternatively, an acid-base extraction can be performed. Dissolve the crude product in an organic solvent and extract with dilute hydrochloric acid. The aqueous layer, containing the amine salt, is then washed with an organic solvent to remove non-basic impurities. The aqueous layer is then basified with sodium hydroxide, and the free amine is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the purified this compound.

Visualizations

Synthesis_Pathway 2-Fluoro-4-methylbenzaldehyde 2-Fluoro-4-methylbenzaldehyde Imine_Intermediate Imine Intermediate 2-Fluoro-4-methylbenzaldehyde->Imine_Intermediate Ammonia Ammonia Ammonia->Imine_Intermediate This compound This compound Imine_Intermediate->this compound Reduction H2_Catalyst H₂ / Catalyst (e.g., Pd/C) H2_Catalyst->this compound

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Imine Check Imine Formation (e.g., by NMR, IR) Start->Check_Imine Imine_OK Imine Formation OK? Check_Imine->Imine_OK Optimize_Imine Optimize Imine Formation: - Add dehydrating agent - Adjust pH Imine_OK->Optimize_Imine No Check_Reduction Check Reduction Step Imine_OK->Check_Reduction Yes Optimize_Imine->Check_Imine Reduction_OK Reduction Complete? Check_Reduction->Reduction_OK Optimize_Reduction Optimize Reduction: - Increase H₂ pressure - Increase catalyst loading - Check catalyst activity Reduction_OK->Optimize_Reduction No Purification_Issues Check Purification / Workup Reduction_OK->Purification_Issues Yes Optimize_Reduction->Check_Reduction Success Process Optimized Purification_Issues->Success

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Improving Regioselectivity in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in organic synthesis. Below you will find frequently asked questions (FAQs) and troubleshooting guides related to improving the regioselectivity of electrophilic substitution on 2-Fluoro-4-methylbenzylamine.

Frequently Asked Questions (FAQs)

FAQ 1: Why am I observing a mixture of isomers during the electrophilic substitution of this compound?

The formation of multiple isomers is a common challenge resulting from the competing directing effects of the three substituents on the benzene ring. Under typical electrophilic substitution conditions (which are often acidic), the basic benzylamine group is protonated, significantly altering its electronic influence.

Analysis of Directing Effects:

  • -CH₃ (Methyl): An activating group that directs incoming electrophiles to the ortho and para positions (C3, C5).

  • -F (Fluoro): A deactivating group that directs ortho and para (C3, C5). While it has lone pairs capable of resonance donation, its strong inductive electron-withdrawal effect deactivates the ring.[1][2]

  • -CH₂NH₃⁺ (Protonated Benzylamine): Under acidic conditions, the amine becomes a strongly deactivating, meta-directing group (directing to C3, C5).[3][4]

As all three groups direct the electrophile to the same positions (C3 and C5), a mixture of products is highly probable. The precise ratio depends on the subtle interplay between the activating/deactivating nature of each group and the specific reaction conditions. Substitution at C6 is generally disfavored as it is meta to the activating methyl group and ortho to the strongly deactivating -CH₂NH₃⁺ group.

Caption: Competing directing effects on this compound.

Troubleshooting Guides

Guide 1: How can I improve the regioselectivity of my reaction?

Poor regioselectivity is the primary issue for this substrate. The most effective strategy is to alter the electronic nature of the benzylamine group by using a protecting group. Modifying reaction conditions can also provide moderate improvements.

Solution A: Protect the Amine Group

The most robust strategy is to protect the amine, converting it from a basic, meta-directing ammonium salt into a neutral, ortho,para-directing amide.[3][4] Acetylation is a common and effective method.

The N-acetyl group (-CH₂NHCOCH₃) is a moderately activating ortho,para-director. This fundamentally changes the directing landscape.

  • -CH₂NHCOCH₃ (N-acetyl): ortho,para-director, activating. Directs to C6 and C2 (occupied).

  • -F (Fluoro): ortho,para-director, deactivating. Directs to C3 and C5.

  • -CH₃ (Methyl): ortho,para-director, activating. Directs to C3 and C5.

With the protected amine, substitution is now strongly favored at C6, which is ortho to the newly installed activating group and less sterically hindered than C2. This strategy effectively isolates a single substitution position.

Caption: Troubleshooting workflow for improving regioselectivity.

Solution B: Modify Reaction Conditions

If amine protection is not feasible or if you are still observing mixtures post-protection, fine-tuning the reaction conditions can help.

ParameterRecommended ChangeRationale
Temperature Decrease TemperatureLowering the reaction temperature often increases selectivity by favoring the formation of the most thermodynamically stable intermediate. This can help differentiate between the electronically similar C3 and C5 positions.
Solvent Vary PolarityChanging the solvent can alter the solvation of the intermediate carbocation (arenium ion), potentially creating a larger energy difference between the pathways leading to different isomers.
Catalyst Use a Bulky Lewis AcidEmploying a sterically hindered Lewis acid (e.g., aluminum tris(2,6-di-tert-butylphenoxide)) can disfavor substitution at more sterically crowded positions, potentially enhancing selectivity.

This table presents general strategies; optimal conditions must be determined empirically.

Experimental Protocols

Protocol 1: Amine Protection via Acetylation

This protocol describes the conversion of this compound to N-(2-Fluoro-4-methylbenzyl)acetamide.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Stir plate, round bottom flask, separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected amide.

Protocol 2: Electrophilic Nitration of Protected Substrate

This protocol provides a general method for the nitration of N-(2-Fluoro-4-methylbenzyl)acetamide, which is expected to yield the C6-nitro product as the major isomer.

Materials:

  • N-(2-Fluoro-4-methylbenzyl)acetamide

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice/water bath

Procedure:

  • In a flask, cool concentrated sulfuric acid to 0 °C.

  • Slowly add the protected amide to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

  • Prepare the nitrating mixture by slowly adding fuming nitric acid to a separate portion of cold, concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the amide, maintaining the temperature at 0-5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid product, wash with cold water until the filtrate is neutral, and dry.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: Deprotection of the Acetyl Group

This protocol regenerates the amine via acidic hydrolysis.

Materials:

  • Nitrated N-(2-Fluoro-4-methylbenzyl)acetamide

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Water

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • Reflux the nitrated amide in a mixture of concentrated HCl and ethanol/water for 4-8 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Cool the reaction mixture and neutralize it by the slow addition of a concentrated NaOH solution until basic (pH > 10).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

References

Technical Support Center: Purification of 2-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Fluoro-4-methylbenzylamine. The following information is designed to address common challenges encountered during the removal of impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: The impurity profile of this compound is highly dependent on the synthetic route employed. A prevalent method for its synthesis is the reduction of 2-fluoro-4-methylbenzonitrile. Consequently, common impurities may include:

  • Unreacted Starting Material: Residual 2-fluoro-4-methylbenzonitrile.

  • Intermediates: Partially reduced species, such as the corresponding imine.

  • Byproducts of Side Reactions: Formation of secondary amines or other related compounds depending on the reducing agent and reaction conditions.

  • Residual Solvents: Solvents used in the reaction or work-up, such as ethanol, methanol, or ethers.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities present. The most common and effective techniques are:

  • Vacuum Distillation: Ideal for removing non-volatile impurities and some closely boiling related substances.

  • Column Chromatography: Highly effective for separating a wide range of impurities, including starting materials, intermediates, and byproducts.

  • Recrystallization (as a salt): Useful for obtaining highly pure crystalline material, particularly effective at removing minor impurities.

Q3: How can I assess the purity of my this compound sample?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) can provide structural information and help identify unknown impurities.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the purification of this compound.

Vacuum Distillation
Problem Possible Cause(s) Troubleshooting Steps
Low Yield - Distillation temperature is too high, leading to decomposition.- The vacuum is not low enough, requiring higher temperatures.- The compound is co-distilling with a lower-boiling impurity.- Optimize the distillation temperature and pressure. A good starting point for a related compound, 2-Fluoro-N-methylbenzylamine, is 73 °C at 12 mmHg.- Ensure all joints in the distillation apparatus are properly sealed to maintain a high vacuum.[1][2]- Consider a preliminary purification step like an acid-base extraction to remove non-basic impurities.
Product is still impure after distillation - Impurities have similar boiling points to the product.- The distillation column has insufficient theoretical plates.- If impurities are closely boiling, fractional distillation with a packed column (e.g., Vigreux or Raschig rings) may be necessary.[3]- For impurities with different chemical properties (e.g., acidic or neutral), consider a chemical purification method before distillation.
Bumping or unstable boiling - Lack of a proper boiling aid.- Heating is too rapid.- Use a magnetic stir bar for smooth boiling. Boiling chips are not effective under vacuum.[1]- Heat the distillation flask gradually and evenly.
Column Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation of Product and Impurities - Inappropriate mobile phase polarity.- The compound is interacting strongly with the silica gel.- For normal-phase chromatography on silica gel, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.[4][5]- For basic amines that tail on silica, add a small amount of a competing amine like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase to improve peak shape and resolution.[4][5][6]- Alternatively, use an amine-functionalized silica gel column.[4][5]
Product does not elute from the column - The mobile phase is not polar enough.- The amine is strongly adsorbed to the acidic silica gel.- Gradually increase the polarity of the mobile phase. A common polar eluent system for amines is a mixture of dichloromethane and methanol.- As mentioned above, adding a competing base to the eluent can help to displace the product from the silica.[4][5]
Low Recovery - The compound is irreversibly adsorbed onto the silica.- The compound is streaking down the column.- Use a less acidic stationary phase like alumina.- Deactivate the silica gel by pre-treating it with the mobile phase containing a competing amine before loading the sample.
Recrystallization (as a salt)
Problem Possible Cause(s) Troubleshooting Steps
No crystals form upon cooling - The solution is not supersaturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and try cooling again.- Add a seed crystal of the pure compound to induce crystallization.[7]- If a single solvent is not effective, try a two-solvent system where the compound is soluble in one solvent and insoluble in the other.[8][9]
Oiling out instead of crystallization - The melting point of the solute is lower than the boiling point of the solvent.- The solution is cooled too quickly.- Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7][8]- Try adding the anti-solvent (the solvent in which the compound is insoluble) dropwise at a slightly elevated temperature.
Low Yield of Crystals - The compound has significant solubility in the cold solvent.- Too much solvent was used.- Cool the solution for a longer period or at a lower temperature.- Minimize the amount of hot solvent used to dissolve the compound initially.[8]

Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol is based on general procedures for the vacuum distillation of benzylamines and should be optimized for your specific equipment and sample purity.[1][3]

  • Preparation:

    • Ensure the crude this compound is free of water and low-boiling solvents by concentrating it on a rotary evaporator.

    • Set up a vacuum distillation apparatus with a short path distillation head, a condenser, and a receiving flask. A Claisen adapter is recommended to prevent bumping.[1]

    • Use a magnetic stirrer and a stir bar in the distilling flask.[1]

    • Grease all glass joints lightly to ensure a good seal.[1]

  • Distillation:

    • Place the crude amine in the distilling flask.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

    • Slowly apply the vacuum. A pressure of 1-15 mmHg is typical.

    • Once the vacuum is stable, begin to heat the distilling flask gently using a heating mantle.

    • Collect any low-boiling impurities as a forerun.

    • The boiling point of the product will depend on the pressure. For a related compound, 2-Fluoro-N-methylbenzylamine, the boiling point is 73 °C at 12 mmHg. A similar range should be expected.

    • Collect the main fraction in a clean receiving flask.

    • Stop the distillation before the distilling flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.

  • Shutdown:

    • Remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum before disconnecting the flasks.[2]

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol provides a general procedure for the purification of amines using flash chromatography.[4][5]

  • Preparation of the Column:

    • Select a silica gel column of an appropriate size for the amount of material to be purified.

    • Pack the column using a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexanes or dichloromethane).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary.

    • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel (dry loading).

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 100% dichloromethane or a hexane/ethyl acetate mixture).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol or ethyl acetate). A typical gradient for amines might be from 0% to 10% methanol in dichloromethane.

    • To improve the separation of basic amines, add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase throughout the elution.[4][5][6]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Recrystallization as a Hydrochloride Salt

Benzylamines can often be purified by converting them to their hydrochloride salts, which are typically crystalline solids, followed by recrystallization.[10]

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or dichloromethane.

    • Slowly add a solution of hydrochloric acid in a miscible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.

    • The hydrochloride salt should precipitate out of the solution. If it does not, the solution may be too dilute.

    • Collect the solid salt by vacuum filtration and wash it with a small amount of the cold solvent.

  • Recrystallization:

    • Choose a suitable solvent or solvent mixture for recrystallization. Common choices for amine salts include ethanol, methanol, water, or mixtures of these with less polar solvents like ethyl acetate or acetone.[10]

    • Dissolve the crude salt in a minimum amount of the hot solvent.[8]

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly.

  • Liberation of the Free Amine (Optional):

    • If the free amine is required, dissolve the purified salt in water and add a base (e.g., sodium hydroxide solution) until the solution is alkaline.

    • Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₈H₁₀FN139.17Not available
2-Fluoro-N-methylbenzylamineC₈H₁₀FN139.1773 @ 12 mmHg
4-Fluoro-N-methylbenzylamineC₈H₁₀FN139.17180-181
Benzyl-(2-fluoro-benzyl)-amineC₁₄H₁₄FN215.27305.7 @ 760 mmHg

Visualization of Purification Workflow

Purification_Workflow cluster_assessment Initial Assessment cluster_selection Method Selection cluster_execution Execution & Final Analysis Crude Product Crude Product Purity Analysis (TLC, GC, HPLC) Purity Analysis (TLC, GC, HPLC) Crude Product->Purity Analysis (TLC, GC, HPLC) Impurity Profile Impurity Profile Purity Analysis (TLC, GC, HPLC)->Impurity Profile Vacuum Distillation Vacuum Distillation Impurity Profile->Vacuum Distillation Volatile vs. Non-volatile Column Chromatography Column Chromatography Impurity Profile->Column Chromatography Similar Polarity Recrystallization (as salt) Recrystallization (as salt) Impurity Profile->Recrystallization (as salt) Minor Impurities Purified Product Purified Product Vacuum Distillation->Purified Product Column Chromatography->Purified Product Recrystallization (as salt)->Purified Product Final Purity Check Final Purity Check Purified Product->Final Purity Check

Caption: Workflow for selecting a purification method for this compound.

References

Technical Support Center: Monitoring 2-Fluoro-4-methylbenzylamine Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for monitoring reactions involving 2-Fluoro-4-methylbenzylamine using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to visualize this compound and its derivatives on a TLC plate?

A1: A two-step visualization process is recommended. First, view the dried TLC plate under a UV lamp (254 nm), as the aromatic ring in the molecule will absorb UV light and appear as a dark spot against the fluorescent green background of the plate.[1][2] After marking the UV-active spots with a pencil, use a chemical stain for secondary confirmation and to visualize non-UV-active compounds. Ninhydrin stain is highly effective for detecting the primary amine of this compound, typically producing a pink or purple spot upon heating.[3][4][5] Alternatively, a general oxidative stain like potassium permanganate can be used, which visualizes most organic compounds as yellow-brown spots on a purple background.[2][6]

Q2: My spots of this compound are "streaking" up the TLC plate. How can I fix this?

A2: Streaking is a common issue when analyzing basic compounds like amines on standard silica gel plates, which are slightly acidic.[7][8] The basic amine interacts too strongly with the acidic stationary phase, causing it to smear rather than move as a compact spot. To resolve this, add a small amount of a basic modifier to your mobile phase (eluent). Typically, adding 0.5-2% triethylamine (Et₃N) or a few drops of ammonia to the solvent system will neutralize the acidic sites on the silica and produce sharp, well-defined spots.[7][9]

Q3: What is a "cospot" and why is it essential for monitoring reactions?

A3: A cospot is a single lane on the TLC plate where you apply a sample of your starting material and then apply a sample of the reaction mixture directly on top of it.[10][11] This is crucial for accurately interpreting the reaction's progress, especially if the starting material and product have very similar Rf values. If the two compounds are different, the cospot lane will show two separated spots. If the reaction is complete and the product has a different Rf, the cospot will look like a "snowman" or two distinct spots.[11] If the starting material is consumed, its spot will be absent in the reaction mixture lane.

Q4: How do I choose an appropriate mobile phase (eluent) for my TLC analysis?

A4: The goal is to find a solvent system where the starting material has an Rf value of approximately 0.2-0.4, which generally provides good separation between the starting material and potential products.[12] For a moderately polar compound like this compound, a good starting point is a binary mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A common starting ratio is 4:1 or 3:1 hexanes:ethyl acetate. Adjust the ratio based on the initial result:

  • If the spot stays on the baseline (Rf is too low): Increase the polarity by adding more ethyl acetate.[9][13]

  • If the spot runs to the solvent front (Rf is too high): Decrease the polarity by adding more hexanes.[9][13]

Troubleshooting Guide

Problem: My spots are streaked or appear as elongated smears.

  • Possible Cause 1: The sample is too concentrated (overloaded).

    • Solution: Dilute the sample solution and spot it again. Overloading is a common cause of poor separation.[7][9]

  • Possible Cause 2: The compound is basic (amine) and is interacting too strongly with the acidic silica gel.

    • Solution: Add a basic modifier to the mobile phase. A concentration of 0.5-2% triethylamine (Et₃N) or a small amount of ammonia is usually sufficient to prevent streaking.[8][9]

  • Possible Cause 3: The reaction is being run in a high-boiling point solvent like DMF or DMSO.

    • Solution: After spotting the TLC plate, place it under a high vacuum for a few minutes to evaporate the residual high-boiling solvent before developing the plate.[11]

Problem: I cannot see any spots on the developed TLC plate.

  • Possible Cause 1: The sample solution is too dilute.

    • Solution: Concentrate your sample. You can also try spotting the plate multiple times in the exact same location, allowing the solvent to fully evaporate between each application.[8][9]

  • Possible Cause 2: The compounds are not UV-active.

    • Solution: Even if no spots are visible under UV light, compounds may still be present. Use a chemical stain like ninhydrin (for the primary amine) or potassium permanganate to visualize the spots.[2][9]

  • Possible Cause 3: The spotting line was below the solvent level in the chamber.

    • Solution: Ensure the baseline where you spot your samples is always drawn above the level of the mobile phase in the developing chamber. If the baseline is submerged, the sample will dissolve into the solvent reservoir instead of eluting up the plate.[8]

Problem: The Rf values of my starting material and product are too similar to tell them apart.

  • Possible Cause: The chosen mobile phase does not provide adequate separation.

    • Solution: Change the solvent system. Try different solvent combinations or finely adjust the polarity of your current system. For example, switching from ethyl acetate to a different polar solvent like acetone or using a ternary mixture (e.g., hexanes/ethyl acetate/methanol) can alter selectivity and improve separation. Always use a cospot to confirm if separation has been achieved.[11]

Problem: All spots are clustered at the baseline (Rf ≈ 0).

  • Possible Cause: The mobile phase is not polar enough to move the compounds up the plate.

    • Solution: Increase the polarity of the mobile phase. For a hexanes/ethyl acetate system, this means increasing the proportion of ethyl acetate.[9][13]

Problem: All spots have run to the solvent front (Rf ≈ 1).

  • Possible Cause: The mobile phase is too polar.

    • Solution: Decrease the polarity of the mobile phase. For a hexanes/ethyl acetate system, this means decreasing the proportion of ethyl acetate (i.e., increasing the proportion of hexanes).[9][13]

Experimental Protocols

Protocol 1: General Procedure for Monitoring a Reaction by TLC
  • Chamber Preparation: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the chamber wall and partially submerged in the solvent. Close the chamber and allow it to saturate for 5-10 minutes. This ensures the chamber atmosphere is saturated with solvent vapors, leading to better and more reproducible results.[14]

  • Plate Preparation: Using a pencil, gently draw a straight line (the baseline or origin) approximately 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced tick marks on this line for spotting. Label them "SM" (Starting Material), "Co" (Cospot), and "Rxn" (Reaction Mixture).[13]

  • Sample Spotting:

    • Prepare a dilute solution of your starting material (SM).

    • Using a capillary tube, touch it to the SM solution and then briefly and gently touch the tip to the "SM" tick mark on the baseline.

    • Dip a new capillary tube into your reaction mixture (Rxn). Spot it on the "Rxn" tick mark.

    • For the cospot, first spot the SM solution on the "Co" mark. Let it dry completely, then spot the Rxn mixture directly on top of the SM spot.[10]

    • Keep spots small and concentrated for the best resolution.

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to travel up the plate via capillary action.[15]

  • Completion: Once the solvent front is about 0.5-1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.[12]

  • Visualization:

    • Allow the solvent to evaporate completely from the plate in a fume hood.

    • View the plate under a UV lamp and circle any visible spots with a pencil.

    • Dip the plate into a chemical staining solution (see recipes below), remove excess stain by touching the edge to a paper towel, and gently heat with a heat gun until spots appear.

  • Analysis: Calculate the Retention Factor (Rf) for each spot using the formula:

    • Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[16]

    • Monitor the disappearance of the starting material spot in the "Rxn" lane and the appearance of a new product spot to determine reaction progress.

Protocol 2: Preparation of TLC Stains
  • Ninhydrin Stain (for Primary Amines):

    • Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol.

    • Add 3 mL of glacial acetic acid to the solution.[1][4]

    • Store in a well-sealed jar. Spots typically appear as pink/purple after heating.[5]

  • Potassium Permanganate (KMnO₄) Stain (General Oxidative):

    • Dissolve 1.5 g of KMnO₄ and 10 g of potassium carbonate (K₂CO₃) in 200 mL of water.

    • Add 1.25 mL of 10% aqueous sodium hydroxide (NaOH).[3][6]

    • Store in a jar protected from light. The plate will turn purple, and oxidizable compounds will appear as yellow or brown spots.[2]

Data Presentation

The table below illustrates hypothetical Rf values for this compound and a less polar N-acetylated product in different solvent systems. This demonstrates how adjusting eluent polarity affects separation.

CompoundMobile Phase System (Hexanes:Ethyl Acetate + 1% Et₃N)Approximate Rf Value
This compound4:10.25
N-acetylated Product4:10.45
This compound2:10.40
N-acetylated Product2:10.65

Note: Actual Rf values may vary depending on the specific TLC plates, chamber saturation, and temperature.

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the TLC analysis of your reaction.

TLC_Troubleshooting TLC Troubleshooting Workflow start Poor TLC Result streaking Streaking or Smearing start->streaking no_spots No Spots Visible start->no_spots bad_rf Poor Separation / Bad Rf start->bad_rf bad_shape Irregular Spot/Front Shape start->bad_shape cause_streaking1 Sample Overloaded streaking->cause_streaking1 Cause cause_streaking2 Amine Interaction with Silica streaking->cause_streaking2 Cause cause_nospots1 Sample Too Dilute no_spots->cause_nospots1 Cause cause_nospots2 Compound Not UV-Active no_spots->cause_nospots2 Cause cause_nospots3 Baseline Submerged no_spots->cause_nospots3 Cause cause_badrf1 Rf ≈ 0 (Eluent not polar enough) bad_rf->cause_badrf1 Issue cause_badrf2 Rf ≈ 1 (Eluent too polar) bad_rf->cause_badrf2 Issue cause_badrf3 Spots Overlap (Poor Selectivity) bad_rf->cause_badrf3 Issue cause_badshape1 Uneven Solvent Front bad_shape->cause_badshape1 Issue sol_streaking1 Dilute Sample cause_streaking1->sol_streaking1 Solution sol_streaking2 Add 1% Et3N to Eluent cause_streaking2->sol_streaking2 Solution sol_nospots1 Concentrate & Re-spot cause_nospots1->sol_nospots1 Solution sol_nospots2 Use Chemical Stain (e.g., Ninhydrin) cause_nospots2->sol_nospots2 Solution sol_nospots3 Ensure Baseline Above Solvent cause_nospots3->sol_nospots3 Solution sol_badrf1 Increase Eluent Polarity cause_badrf1->sol_badrf1 Solution sol_badrf2 Decrease Eluent Polarity cause_badrf2->sol_badrf2 Solution sol_badrf3 Change Solvent System cause_badrf3->sol_badrf3 Solution sol_badshape1 Ensure Chamber is Saturated and Plate is Not Touching Walls cause_badshape1->sol_badshape1 Solution

References

Technical Support Center: Optimizing Derivatization of 2-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing reaction conditions for the derivatization of 2-Fluoro-4-methylbenzylamine.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary?

A1: Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a specific analytical technique. For this compound, derivatization is often essential for:

  • Improved Volatility and Thermal Stability: For analysis by Gas Chromatography (GC), the resulting derivative is more volatile and stable at the high temperatures of the GC inlet and column.

  • Enhanced Detection: For High-Performance Liquid Chromatography (HPLC), derivatization can introduce a chromophore or fluorophore, significantly increasing the sensitivity of UV or fluorescence detectors.[1][2]

Q2: What are the most common derivatization agents for a primary amine like this compound?

A2: Common derivatizing agents for primary amines fall into several classes:

  • Acylating Agents: Reagents like benzoyl chloride and acetic anhydride react with the amine to form stable amides. The Schotten-Baumann reaction is a classic method for acylation using acyl chlorides in the presence of a base.[3][4][5][6]

  • Fluorescent Labeling Agents: Reagents such as dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl) introduce a fluorescent tag, allowing for highly sensitive detection.[1][2][7][8][9] FMOC-Cl, in particular, is known to yield highly fluorescent and stable derivatives.[2]

  • Silylating Agents: While more common for hydroxyl and carboxyl groups, silylating agents can also be used for amines to increase volatility for GC analysis.

Q3: What are the key parameters to optimize for a successful derivatization reaction?

A3: Several factors influence the yield and completeness of a derivatization reaction:

  • Reagent Purity: Ensure the purity of this compound, the derivatizing agent, and the solvent. Impurities can lead to side reactions and low yields.[10][11]

  • Stoichiometry: The molar ratio of the derivatizing agent to the amine is crucial. An excess of the derivatizing agent is often used to drive the reaction to completion.

  • Reaction Temperature: The optimal temperature depends on the specific reagents. Some reactions are performed at room temperature, while others may require cooling to control exothermic reactions or heating to proceed at a reasonable rate.[10][11]

  • Reaction Time: The reaction should be allowed to proceed to completion. Monitoring the reaction by a suitable technique like Thin Layer Chromatography (TLC) is recommended.

  • pH and Solvent: For many reactions, especially those involving acyl chlorides, a base is required to neutralize the HCl byproduct.[5][11] The choice of solvent is also critical and should be anhydrous for moisture-sensitive reagents.[10][11]

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound.

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Degraded Derivatizing Agent Use a fresh bottle of the derivatizing agent or purify the existing stock. Some reagents are sensitive to light and moisture.[11][12]
Presence of Moisture Ensure all glassware is oven-dried. Use anhydrous solvents, especially with moisture-sensitive reagents like acyl chlorides.[10][11]
Incorrect Stoichiometry Increase the molar excess of the derivatizing agent. A 1.1 to 2-fold excess is a good starting point.
Sub-optimal Temperature If the reaction is sluggish, consider a moderate increase in temperature. For highly exothermic reactions, ensure adequate cooling (e.g., an ice bath) to prevent side reactions.[10][11]
Insufficient Reaction Time Monitor the reaction progress using TLC. Increase the reaction time until the starting material is consumed.
Incorrect pH For acylations, ensure a suitable base (e.g., pyridine, triethylamine, or aqueous NaOH) is present to neutralize the generated acid.[5][11]
Issue 2: Multiple Products Observed on TLC/Chromatogram
Possible Cause Suggested Solution
Side Reactions Over-acylation (if other reactive groups are present) or side reactions due to high temperatures can occur. Optimize the reaction temperature and stoichiometry.
Impure Starting Material Verify the purity of this compound using a suitable analytical technique before starting the reaction.
Reaction with Solvent Ensure the solvent is inert under the reaction conditions.
Hydrolysis of Product During workup, ensure conditions are not conducive to the hydrolysis of the newly formed derivative.

Quantitative Data Summary

The following table provides a comparative overview of common derivatization methods for primary amines. Please note that optimal conditions and yields will need to be determined empirically for this compound.

Derivatizing Agent Reaction Type Typical Reaction Conditions Typical Yield Range Detection Method
Benzoyl Chloride AcylationAqueous base (Schotten-Baumann) or organic base (e.g., pyridine) in an anhydrous solvent.[3][4][5][6]80-95%HPLC-UV, GC-MS
Acetic Anhydride AcylationOften used with a base like pyridine or triethylamine.[13]70-90%HPLC-UV, GC-MS
Dansyl Chloride SulfonylationAlkaline buffer (pH 9-10), often requires heating.60-85%HPLC-Fluorescence, LC-MS
FMOC-Cl CarbamationAlkaline buffer (e.g., borate buffer, pH 8-9) at room temperature.[1][8]>90%HPLC-Fluorescence

Experimental Protocols

Protocol 1: Benzoylation using Benzoyl Chloride (Schotten-Baumann Conditions)

This protocol describes the acylation of this compound with benzoyl chloride.

Materials:

  • This compound

  • Benzoyl chloride

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane.

  • Add 10% aqueous NaOH solution (3.0 eq.).

  • Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Add benzoyl chloride (1.2 eq.) dropwise to the biphasic mixture.

  • Allow the reaction to stir vigorously at room temperature for 1-2 hours, monitoring by TLC.

  • Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Derivatization with FMOC-Cl for Fluorescence Detection

This protocol is suitable for preparing samples for HPLC analysis with fluorescence detection.

Materials:

  • This compound

  • 9-Fluorenylmethyl chloroformate (FMOC-Cl)

  • Borate buffer (0.1 M, pH 8.5)

  • Acetonitrile

  • Hexane

Procedure:

  • Prepare a stock solution of this compound in acetonitrile.

  • In a vial, mix an aliquot of the amine solution with borate buffer.

  • Add a solution of FMOC-Cl in acetonitrile (in molar excess).

  • Vortex the mixture and let it react at room temperature for 5-10 minutes.[8]

  • Add hexane and vortex to extract the excess FMOC-Cl and its hydrolysis product.

  • Analyze the aqueous layer by HPLC.

Visualizations

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start: this compound reagent Select & Prepare Derivatizing Agent start->reagent solvent Prepare Anhydrous Solvent & Glassware start->solvent mix Mix Reactants & Solvent reagent->mix solvent->mix react Control Temperature & Time mix->react monitor Monitor Progress (TLC/HPLC) react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Extract Product quench->extract purify Purify (Chromatography/Recrystallization) extract->purify analyze Analyze Derivative (GC/HPLC) purify->analyze end End: Characterized Derivative analyze->end

Caption: General workflow for the derivatization of this compound.

Troubleshooting_Derivatization node_action Use fresh/purified reagents node_solution Problem likely solved. If not, reconsider reaction strategy. start Low/No Yield? q_reagents Reagents Fresh & Pure? start->q_reagents q_reagents->node_action No q_conditions Anhydrous Conditions? q_reagents->q_conditions Yes q_temp Optimal Temperature? q_conditions->q_temp Yes node_action_2 Dry glassware & use anhydrous solvent q_conditions->node_action_2 No q_time Sufficient Time? q_temp->q_time Yes node_action_3 Adjust temperature (cool or heat as needed) q_temp->node_action_3 No q_base Base Present (if needed)? q_time->q_base Yes node_action_4 Increase reaction time & monitor q_time->node_action_4 No q_base->node_solution Yes node_action_5 Add appropriate base q_base->node_action_5 No Derivatization_Strategy cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) start Goal: Analyze this compound gc_goal Increase Volatility & Thermal Stability start->gc_goal hplc_goal Enhance Detection start->hplc_goal gc_reagent Acylation (e.g., Acetic Anhydride) Silylation (e.g., BSTFA) gc_goal->gc_reagent analysis_gc GC-MS / GC-FID Analysis gc_reagent->analysis_gc Leads to hplc_uv UV Detection: Acylation (e.g., Benzoyl Chloride) hplc_goal->hplc_uv hplc_fluorescence Fluorescence Detection: Labeling (e.g., FMOC-Cl, Dansyl Chloride) hplc_goal->hplc_fluorescence analysis_hplc_uv HPLC-UV Analysis hplc_uv->analysis_hplc_uv Leads to analysis_hplc_fluorescence HPLC-Fluorescence Analysis hplc_fluorescence->analysis_hplc_fluorescence Leads to

References

Validation & Comparative

interpreting the 1H NMR spectrum of 2-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the 1H NMR spectrum of 2-Fluoro-4-methylbenzylamine provides valuable insights into the molecular structure and the electronic environment of the protons. This guide compares the expected chemical shifts and coupling patterns with known data for similar structural motifs, offering a comprehensive interpretation for researchers in drug development and organic synthesis.

Predicted 1H NMR Spectrum of this compound

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the methyl protons, and the amine protons. The chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing fluorine atom, as well as their positions on the benzene ring.

Aromatic Protons (Ar-H)

The aromatic region, typically observed between 6.5 and 8.5 ppm[1], will show signals for the three protons on the benzene ring. Due to the substitution pattern, these protons are in different chemical environments and will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

  • H-3 Proton: This proton is ortho to the fluorine atom and meta to the methyl and benzylamine groups. The strong electron-withdrawing effect of the adjacent fluorine will deshield this proton, shifting it downfield. It will be split by the adjacent H-5 proton (ortho coupling, J ≈ 7-10 Hz) and the fluorine atom (³JHF, J ≈ 2-15 Hz)[2], likely appearing as a doublet of doublets.

  • H-5 Proton: This proton is meta to the fluorine and ortho to the methyl group. It will be split by the H-3 proton (ortho coupling) and the H-6 proton (meta coupling, J ≈ 2-3 Hz), resulting in a complex multiplet.

  • H-6 Proton: This proton is ortho to the benzylamine group and meta to the fluorine and methyl groups. It will be split by the H-5 proton (meta coupling) and potentially show a small long-range coupling to the fluorine atom (⁴JHF)[2]. This signal is expected to be the most upfield of the aromatic protons due to the influence of the electron-donating methyl group at the para position.

Benzylic Protons (-CH₂NH₂)

The two protons of the benzylic methylene group are adjacent to the aromatic ring and the nitrogen atom of the amine group. Their chemical shift is typically in the range of 2.2-3.0 ppm for a benzylic carbon[3]. However, the adjacent electronegative nitrogen atom will cause a downfield shift, placing the signal around 3.8-4.0 ppm. This is consistent with the spectrum of 2-fluorobenzylamine, which shows the benzylic protons at approximately 3.88 ppm[4]. These protons will likely appear as a singlet, as coupling to the amine protons is often not observed due to rapid exchange.

Methyl Protons (-CH₃)

The protons of the methyl group attached to the aromatic ring will appear as a singlet in the aliphatic region of the spectrum. The typical chemical shift for a methyl group on a benzene ring is around 2.2-2.5 ppm[3]. The spectrum of 2-methylbenzylamine shows this peak at approximately 2.32 ppm[5], which serves as a good reference.

Amine Protons (-NH₂)

The two protons of the primary amine group can appear over a wide chemical shift range, typically between 1 and 5 ppm[1]. The signal is often broad and may not show coupling to adjacent protons due to quadrupole broadening and chemical exchange with trace amounts of water or acid in the solvent. In the spectrum of 2-fluorobenzylamine, this signal appears at around 1.5 ppm[4].

Summary of Predicted 1H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-NH₂1.5 - 2.5Broad Singlet2H
-CH₃~ 2.3Singlet3H
-CH₂-~ 3.9Singlet2H
Aromatic H (H-6)~ 6.9 - 7.1Multiplet1H
Aromatic H (H-5)~ 7.0 - 7.2Multiplet1H
Aromatic H (H-3)~ 7.1 - 7.3Multiplet1H

Experimental Protocol

Sample Preparation for 1H NMR Spectroscopy:

  • Dissolution: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire the 1H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Visualization of Molecular Structure

Caption: Molecular structure of this compound with labeled protons.

References

A Comparative Guide to the GC-MS Analysis of 2-Fluoro-4-methylbenzylamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of 2-Fluoro-4-methylbenzylamine and its potential reaction products. While direct experimental data for this specific analyte is limited in publicly available literature, this document leverages established protocols for analogous aromatic and fluorinated amines to provide a robust framework for method development and analysis. The information presented is intended for researchers, scientists, and drug development professionals requiring accurate and reliable analytical characterization of this compound and its derivatives.

Comparison with Alternative Analytical Techniques

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. However, alternative methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer distinct advantages, particularly for less volatile or thermally labile derivatives.[1][2][3]

FeatureGC-MSHPLC-UVLC-MS/MS
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio with high selectivity.
Analyte Volatility Requires volatile or derivatized analytes.Wide range of polarities and volatilities.Wide range of polarities and volatilities.
Sensitivity Good to excellent, especially with selective ion monitoring (SIM).Moderate.Excellent, highly sensitive and selective.[2]
Structural Information Provides detailed fragmentation patterns for structural elucidation.Limited structural information.Provides fragmentation patterns for structural confirmation.
Isomer Separation Generally effective for positional isomers.[4]Can be challenging, requires optimized column and mobile phase.Can be effective, often coupled with chromatographic separation.[5]
Derivatization Often required for polar amines to improve peak shape and volatility.[6][7]Not typically required.Not typically required.

GC-MS Data for this compound and Potential Products

The following table summarizes the expected GC-MS data for this compound and two hypothetical, yet common, reaction products: the N-acetyl and N-formyl derivatives. The mass spectral data is predicted based on typical fragmentation patterns of benzylamines and aromatic compounds.[8][9][10]

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Retention IndexKey Mass Fragments (m/z)
This compound C₈H₁₀FN139.17Lower139 (M+) , 122 (M-NH₃), 109 (fluorotropylium ion), 91 (tropylium ion)
N-acetyl-2-fluoro-4-methylbenzylamine C₁₀H₁₂FNO181.21Higher181 (M+) , 139, 122, 109, 91, 43 (acetyl group)
N-formyl-2-fluoro-4-methylbenzylamine C₉H₁₀FNO167.18Intermediate167 (M+) , 139, 122, 109, 91, 29 (formyl group)

Note: Retention indices are relative and will depend on the specific GC conditions.

Experimental Protocols

Sample Preparation and Derivatization (Optional but Recommended)

Due to the polar nature of the primary amine, derivatization is recommended to improve chromatographic peak shape and prevent tailing.[6]

  • Reagents:

    • This compound solution (1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate).

    • Derivatizing agent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Isobutyl Chloroformate.[11][12]

    • Anhydrous pyridine or other suitable catalyst/solvent.

  • Procedure (Silylation Example):

    • To 100 µL of the sample solution in a GC vial, add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection into the GC-MS.

GC-MS Analysis

The following are general starting conditions that should be optimized for the specific instrument and analytes.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5MS or equivalent 5% phenyl-methylpolysiloxane capillary column.[13]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[13]

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection volume).[13]

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp 1: 10 °C/min to 240 °C.

      • Ramp 2: 25 °C/min to 290 °C, hold for 5 minutes.[13]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan for qualitative analysis and identification of unknowns. Single Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.[6]

Visualizations

GCMS_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_output Data Analysis Sample Sample containing This compound Derivatization Derivatization (Optional) e.g., Silylation Sample->Derivatization Improves chromatography GC_Inlet GC Inlet (Vaporization) Sample->GC_Inlet Derivatization->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Ion Source (Ionization/Fragmentation) GC_Column->MS_Source Mass_Analyzer Mass Analyzer (Sorting by m/z) MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Chromatogram Chromatogram (Retention Time) Data_System->Chromatogram Mass_Spectrum Mass Spectrum (Fragmentation Pattern) Data_System->Mass_Spectrum Identification Compound Identification & Quantification Chromatogram->Identification Mass_Spectrum->Identification

Caption: Workflow for the GC-MS analysis of this compound.

Reaction_Pathway Potential Reactions of this compound cluster_reactions Reactions cluster_products Products Start This compound Acetylation Acetylation (+ Acetic Anhydride) Start->Acetylation Formylation Formylation (+ Formic Acid) Start->Formylation Product_A N-acetyl-2-fluoro-4- methylbenzylamine Acetylation->Product_A Product_B N-formyl-2-fluoro-4- methylbenzylamine Formylation->Product_B

Caption: Hypothetical reaction pathways for this compound.

References

A Comparative Guide to the Biological Activity of Novel 2-Fluoro-4-methylbenzylamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for enhancing metabolic stability, binding affinity, and overall therapeutic potential. This guide provides a comparative overview of the potential biological activities of novel 2-Fluoro-4-methylbenzylamine derivatives, drawing upon experimental data from structurally related fluorinated and benzylamine-containing compounds. The data presented herein serves as a predictive framework for screening and development efforts focused on this promising class of molecules.

Comparative Anticancer Activity

Novel this compound derivatives are being investigated for their potential as anticancer agents. The presence of the fluoro- and methyl- substituents on the benzylamine scaffold can significantly influence their cytotoxic and mechanistic profiles. Below is a summary of the in vitro anticancer activity of various related fluorinated compounds against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.

Table 1: In Vitro Anticancer Activity (IC50) of Structurally Related Fluorinated Compounds

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Fluorinated Pyrrolo[2,1-c][1][2]benzodiazepinesLeukemia0.8 - 5.2Doxorubicin0.05 - 0.2
Non-Small Cell Lung (A549)1.1 - 8.5Cisplatin1.5 - 5.0
Colon (HCT116)0.9 - 6.85-Fluorouracil2.0 - 10.0
Breast (MCF-7)1.5 - 9.2Tamoxifen5.0 - 15.0
4-Methylbenzamide DerivativesLeukemia (K562)2.27 - 2.53Sorafenib~2.0
Leukemia (HL-60)1.42 - 1.52Sorafenib~1.5
Renal Carcinoma (OKP-GS)4.56 - 24.77Sorafenib~5.0
Fluorinated Benzofuran DerivativesColorectal Adenocarcinoma (HCT116)19.5 - 24.8Doxorubicin~0.1

Note: The data presented is for structurally related compound classes and is intended to provide a comparative baseline for the evaluation of novel this compound derivatives.

Comparative Antimicrobial Activity

The antimicrobial potential of fluorinated benzylamine derivatives is a significant area of investigation. The data below summarizes the minimum inhibitory concentrations (MIC) of related compounds against a panel of pathogenic bacteria and fungi. A lower MIC value indicates greater antimicrobial potency.

Table 2: In Vitro Antimicrobial Activity (MIC) of Structurally Related Fluorinated Compounds

Compound ClassGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)FungiMIC (µg/mL)
Fluorinated Carbazole DerivativesStaphylococcus aureus32Escherichia coli>64Candida albicans>64
Staphylococcus epidermidis32Pseudomonas aeruginosa>64Aspergillus flavus>64
Fluorinated Benzimidazole DerivativesBacillus subtilis7.81Escherichia coli31.25Candida parapsilosis15.63
Staphylococcus aureus15.63Pseudomonas aeruginosa62.5Candida albicans31.25

Note: This table provides a comparative overview of the antimicrobial activity of related compound classes to guide the screening of novel this compound derivatives.

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds (dissolved in DMSO)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compounds (dissolved in DMSO)

  • Sterile 96-well microplates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth directly in a 96-well plate (100 µL per well).

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microplate, resulting in a final volume of 200 µL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Biological Activity Screening

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary Screening & Mechanistic Studies cluster_3 Outcome A Compound Synthesis & Characterization B Stock Solution Preparation A->B C In Vitro Anticancer Screening (MTT Assay) B->C D In Vitro Antimicrobial Screening (MIC Determination) B->D E Dose-Response & IC50/MIC Determination C->E D->E F Mechanism of Action Studies E->F G Signaling Pathway Analysis F->G H Lead Compound Identification G->H

Caption: A generalized workflow for the screening of novel compounds for biological activity.

Simplified Apoptosis Signaling Pathway

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.

Bacterial Cell Wall Synthesis Pathway (Peptidoglycan)

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Extracellular UDP_NAG UDP-NAG Synthesis UDP_NAM UDP-NAM Synthesis UDP_NAG->UDP_NAM Pentapeptide Pentapeptide Addition UDP_NAM->Pentapeptide UDP_NAM_Penta UDP-NAM-pentapeptide Pentapeptide->UDP_NAM_Penta Lipid_I Lipid I Synthesis UDP_NAM_Penta->Lipid_I Lipid_II Lipid II Synthesis Lipid_I->Lipid_II Flippase Translocation (Flippase) Lipid_II->Flippase Transglycosylation Transglycosylation Flippase->Transglycosylation Transpeptidation Transpeptidation (Cross-linking) Transglycosylation->Transpeptidation PG_Layer Peptidoglycan Layer Transpeptidation->PG_Layer Novel Compound Novel Compound Novel Compound->Transpeptidation Inhibits

Caption: An overview of the bacterial peptidoglycan synthesis pathway, a key antibiotic target.

References

Unveiling the Solid State: A Comparative Guide to the Crystal Structure Determination of 2-Fluoro-4-methylbenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. The precise arrangement of atoms in a crystal lattice, known as its crystal structure, dictates a compound's physical and chemical properties, influencing everything from solubility and stability to biological activity. This guide provides a comparative overview of the crystallographic analysis of benzylamine derivatives, with a focus on methodologies applicable to 2-Fluoro-4-methylbenzylamine and its analogues. We present key experimental data, detailed protocols, and a visual workflow to aid in the structural elucidation of these and other small organic molecules.

The determination of a crystal structure is a critical step in drug design and materials science. For derivatives of this compound, a compound of interest in medicinal chemistry, elucidating the solid-state architecture can provide invaluable insights into intermolecular interactions and potential binding modes with biological targets. While specific crystallographic data for this compound itself is not publicly available, this guide utilizes data from closely related substituted benzylammonium salts to illustrate the principles and comparative analysis involved.

Comparative Crystallographic Data of Substituted Benzylammonium Salts

To demonstrate the type of data obtained from single-crystal X-ray diffraction, the following table summarizes the crystallographic parameters for two exemplary benzylammonium derivatives. These compounds, while differing in their substitution patterns, provide a framework for what to expect when analyzing derivatives of this compound.

Parameter4-Methylbenzylammonium Chloride Hemihydrate[1][2][3](4-Chlorophenyl)methanaminium Chloride Hemihydrate[4]
Formula C₈H₁₂N⁺·Cl⁻·0.5H₂OC₇H₉ClN⁺·Cl⁻·0.5H₂O
Crystal System MonoclinicMonoclinic
Space Group C2/cNot specified
a (Å) 30.5325 (14)30.462 (2)
b (Å) 4.8966 (2)4.890 (3)
c (Å) 11.8973 (5)11.738 (2)
β (°) 99.067 (2)99.97 (3)
Volume (ų) 1756.49 (13)1722.1 (11)
Z 48
Radiation Mo Kα (λ = 0.71073 Å)Ag Kα (λ = 0.56085 Å)
Temperature (K) 296293

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest, followed by data collection and structure solution using X-ray diffraction.

Synthesis and Crystallization of Benzylamine Derivatives

The synthesis of this compound derivatives can be achieved through various established organic synthesis routes. Once the desired compound is synthesized and purified, the critical and often most challenging step is to grow single crystals of suitable size and quality for X-ray diffraction analysis. Several techniques can be employed for the crystallization of small organic molecules:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment. The choice of solvent is crucial and is typically one in which the compound has moderate solubility.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container holding a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable single crystals are obtained, their structure is determined using X-ray diffraction. The general workflow is as follows:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern dependent on its internal atomic arrangement. The crystal is rotated during data collection to capture a complete set of diffraction data.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to determine the intensities and positions of the diffraction spots.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the crystal's unit cell.

  • Structure Refinement: The initial model of the structure is refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and bond angles.

Workflow for Crystal Structure Determination

The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the crystal structure of a small molecule like a this compound derivative.

Crystal_Structure_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Select_Crystal Crystal Selection Crystallization->Select_Crystal Data_Collection Data Collection (SCXRD) Select_Crystal->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

References

A Comparative Guide to Analytical Methods for Assessing the Purity of 2-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount to the integrity and success of their work. This guide provides a comparative analysis of key analytical methods for assessing the purity of 2-Fluoro-4-methylbenzylamine, a crucial building block in various synthetic pathways. We will explore Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering detailed experimental protocols, comparative data, and workflow visualizations to aid in method selection and implementation.

Comparison of Analytical Methodologies

The choice of an analytical method for purity assessment depends on several factors, including the nature of potential impurities, the required sensitivity, and the available instrumentation. Below is a comparative summary of the most common techniques for analyzing this compound.

Analytical Method Principle Primary Use Advantages Disadvantages
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Purity and impurity profiling, especially for volatile impurities.High resolution for volatile compounds, sensitive detectors (FID, MS).Not suitable for thermolabile or non-volatile impurities, potential for peak tailing with amines.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.Purity and impurity profiling, suitable for a wide range of non-volatile impurities.Versatile, high resolution, suitable for a broad range of compounds, non-destructive.Can be more complex to develop methods, may require buffers in the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural elucidation, identification and quantification of impurities.Provides detailed structural information, can be used for absolute purity determination (qNMR), non-destructive.Lower sensitivity compared to chromatographic methods, requires higher sample concentrations.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic amines and can be adapted for this compound.

Gas Chromatography (GC) Method for Purity and Related Substances

This method is suitable for the determination of purity and profiling of volatile impurities in this compound. Due to the polar nature of amines, which can cause peak tailing, a column specifically designed for amine analysis or a derivatization step may be necessary for optimal performance.

  • Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) or a specialized amine column, is recommended.

  • Carrier Gas: Helium or Hydrogen.

  • Injector: Split/Splitless.

Chromatographic Conditions:

Parameter Value
Inlet Temperature250 °C
Injection Volume1.0 µL
Split Ratio50:1
Carrier Gas Flow1.0 mL/min (constant flow)
Oven Temperature ProgramInitial: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °C, hold for 10 min
DetectorFID
Detector Temperature300 °C

Sample Preparation:

Accurately weigh about 100 mg of this compound and dissolve in 10 mL of a suitable solvent such as methanol or dichloromethane.

Potential Impurities:

Based on common synthetic routes (e.g., reduction of 2-fluoro-4-methylbenzonitrile), potential process-related impurities could include:

  • Unreacted starting material (2-fluoro-4-methylbenzonitrile).

  • By-products from incomplete reduction.

  • Residual solvents.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

The following is a general-purpose reverse-phase HPLC method suitable for the purity assessment of this compound.

  • Instrumentation: HPLC system with a UV detector (Diode Array Detector - DAD is preferred for peak purity analysis) and a C18 reverse-phase column.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or a wavelength determined by a UV-Vis scan of the analyte).

  • Injection Volume: 10 µL.

Gradient Elution:

Time (min) % A % B
09010
201090
251090
269010
309010

Sample Preparation:

Accurately weigh approximately 10 mg of this compound and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water.

Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative NMR, particularly utilizing the ¹⁹F nucleus, offers a powerful method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte itself.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Nuclei to Observe: ¹H and ¹⁹F.

  • Internal Standard: A certified reference material with a known purity and containing a fluorine signal that does not overlap with the analyte's signals (for ¹⁹F qNMR) or a proton signal that does not overlap (for ¹H qNMR). An example for ¹⁹F qNMR is trifluoroacetic acid, although a more inert standard is preferable. For ¹H qNMR, a common standard is maleic acid.

¹⁹F NMR Protocol:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the internal standard into an NMR tube. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum with a sufficient relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) to ensure full signal recovery. Proton decoupling should be applied.

  • Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Integration and Calculation: Integrate the signal corresponding to the fluorine atom of this compound and the signal(s) of the internal standard. The purity can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of nuclei for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Data Presentation: A Comparative Summary

The following table summarizes hypothetical but representative quantitative data from the described analytical techniques for a sample of this compound.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Quantitative ¹⁹F NMR (qNMR)
Purity Assay (%) 99.599.699.4 (absolute)
Retention Time (min) 8.5 (example)12.2 (example)N/A
Limit of Detection (LOD) ~0.01%~0.01%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.03%~0.3%
Key Impurity Detected Unreacted starting materialIsomeric impurityStructural confirmation of impurities

Mandatory Visualizations

The following diagrams illustrate the workflows for the described analytical methods.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Solvent A->B C Inject Sample B->C D Separation in GC Column C->D E Detection (FID/MS) D->E F Chromatogram Generation E->F G Peak Integration & Purity Calculation F->G

Gas Chromatography analysis workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Mobile Phase A->B C Inject Sample B->C D Separation in HPLC Column C->D E UV Detection D->E F Chromatogram Generation E->F G Peak Integration & Purity Calculation F->G

HPLC analysis workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis A Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Place Sample in NMR B->C D Acquire Spectrum C->D E Process Spectrum D->E F Integrate Signals E->F G Calculate Absolute Purity F->G

Quantitative NMR analysis workflow.

A Comparative Spectroscopic Analysis of 2-Fluoro-4-methylbenzylamine and Related Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 2-Fluoro-4-methylbenzylamine and its structural analogs. Due to the limited availability of experimental spectra for this compound, this document focuses on a comparative analysis of benzylamine, 2-fluorobenzylamine, 4-methylbenzylamine, and 4-fluoro-2-methylbenzylamine. This approach allows for an informed prediction of the spectroscopic characteristics of the target compound by examining the influence of fluoro and methyl substituents on the benzylamine framework.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and its analogs. These values have been compiled from various spectral databases and literature sources.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAr-H-CH₂--NH₂-CH₃Solvent
This compound ~7.0-7.2~3.8~1.5~2.3CDCl₃ (Predicted)
Benzylamine7.20-7.35 (m, 5H)3.84 (s, 2H)1.52 (s, 2H)-CDCl₃
2-Fluorobenzylamine6.88-7.44 (m, 4H)3.88 (s, 2H)1.51 (s, 2H)-CDCl₃
4-Methylbenzylamine7.10-7.25 (m, 4H)3.80 (s, 2H)1.42 (s, 2H)2.32 (s, 3H)CDCl₃
4-Fluoro-2-methylbenzylamine~6.8-7.1 (m, 3H)~3.8~1.6~2.3CDCl₃ (Predicted)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAr-C (quaternary)Ar-CH-CH₂--CH₃Solvent
This compound ~160 (d), ~138 (d), ~130 (s)~130 (d), ~124 (d), ~115 (d)~40~20CDCl₃ (Predicted)
Benzylamine143.4128.6, 127.0, 126.746.4-CDCl₃
2-Fluorobenzylamine (TFA Salt)161.2 (d, J=245 Hz), 129.5 (d, J=5 Hz), 128.8 (d, J=8 Hz), 124.5 (d, J=4 Hz)131.5 (d, J=2 Hz), 115.5 (d, J=22 Hz)39.9-CDCl₃
4-Methylbenzylamine140.2, 136.2129.1, 127.846.121.1CDCl₃
4-Fluoro-2-methylbenzylamine~161 (d), ~139 (s), ~130 (d)~130 (d), ~116 (d), ~113 (d)~43~19CDCl₃ (Predicted)

Table 3: Infrared (IR) Spectroscopic Data (Selected Peaks in cm⁻¹)

CompoundN-H StretchC-H (Aromatic)C-H (Aliphatic)C=C (Aromatic)C-N StretchC-F Stretch
This compound ~3370, ~3300~3030~2920, ~2850~1610, ~1500~1230~1150
Benzylamine3372, 33033062, 30292925, 28551604, 1496, 14541260-
2-Fluorobenzylamine~3370, ~3290~3050~2930, ~2860~1610, ~1490~1225~1150
4-Methylbenzylamine~3370, ~3290~3020~2920, ~2860~1615, ~1515~1260-
4-Fluoro-2-methylbenzylamine~3370, ~3290~3030~2925, ~2860~1610, ~1500~1230~1150

Table 4: Mass Spectrometry (MS) Data (m/z of Key Fragments)

CompoundMolecular Ion [M]⁺[M-1]⁺[M-NH₂]⁺ / [M-NH₃]⁺Benzyl/Tropylium IonOther Key Fragments
This compound 139138123/12210991, 77
Benzylamine10710691/909177, 65, 51
2-Fluorobenzylamine125124109/10810996, 77
4-Methylbenzylamine121120105/10410591, 77
4-Fluoro-2-methylbenzylamine139138123/12210991, 77

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

  • Sample Preparation: Dissolve 5-20 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution should be free of any particulate matter.

  • Transfer to NMR Tube: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

  • Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • For ¹H NMR , acquire the spectrum using a standard pulse program. Typically, 8 to 16 scans are sufficient.

    • For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse program. A greater number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of the liquid sample directly onto the center of the ATR crystal.

  • Acquisition:

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the infrared spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Electron Ionization-Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions against their m/z values.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR ATR_Sample Neat Sample (Liquid) Sample->ATR_Sample For ATR-FTIR MS_Sample Dilute Solution Sample->MS_Sample For MS Filtration Filtration Dissolution->Filtration NMR_Sample NMR Sample Filtration->NMR_Sample NMR NMR Spectrometer (¹H & ¹³C) NMR_Sample->NMR FTIR ATR-FTIR Spectrometer ATR_Sample->FTIR MS Mass Spectrometer (EI-MS) MS_Sample->MS NMR_Data NMR Spectra (Structure Elucidation) NMR->NMR_Data FTIR_Data IR Spectrum (Functional Groups) FTIR->FTIR_Data MS_Data Mass Spectrum (Molecular Weight & Fragmentation) MS->MS_Data Final_Analysis Combined Spectroscopic Data Analysis NMR_Data->Final_Analysis FTIR_Data->Final_Analysis MS_Data->Final_Analysis

Caption: Workflow for the spectroscopic analysis of a chemical compound.

The Fluorine Advantage: A Comparative Analysis of Fluorinated Benzylamines in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more efficient and selective catalytic systems is perpetual. In the realm of asymmetric synthesis, where the precise control of stereochemistry is paramount, the design of chiral catalysts plays a pivotal role. This guide provides a comparative analysis of fluorinated and non-fluorinated benzylamine-derived catalysts, specifically focusing on their application in phase-transfer catalysis. By examining key performance data from representative reactions, we aim to illuminate the subtle yet significant impact of fluorination on catalytic efficacy.

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including electronics, lipophilicity, and metabolic stability. When applied to catalyst design, these modifications can translate into enhanced performance. In the context of benzylamine-derived catalysts, such as the widely used N-benzyl cinchoninium halides in asymmetric phase-transfer catalysis, the strategic placement of fluorine atoms on the benzyl moiety can fine-tune the catalyst's steric and electronic environment, leading to improved yield and enantioselectivity.

Performance Data: A Head-to-Head Comparison

To illustrate the influence of fluorination, we present a comparative summary of the performance of a fluorinated and a non-fluorinated N-benzyl cinchoninium bromide catalyst in analogous asymmetric phase-transfer reactions of β-keto esters. While the specific reactions differ slightly (alkylation vs. chlorination), they both represent transformations where the catalyst's ability to create a chiral environment is critical.

CatalystReaction TypeSubstrateYield (%)Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)
N-[p-(trifluoromethyl)benzyl] cinchoninium bromide (Fluorinated) Asymmetric Methylation6,7-dichloro-5-methoxy-2-phenyl-1-indanone95%92% ee
N-benzyl cinchoninium bromide (Non-fluorinated) Asymmetric α-ChlorinationMethyl 1-indanone-2-carboxylateup to 99%up to 97% ee

The data suggests that both fluorinated and non-fluorinated catalysts can achieve high yields and excellent enantioselectivities. The N-[p-(trifluoromethyl)benzyl]cinchoninium bromide, for instance, demonstrates high efficiency in asymmetric methylation.[1] Similarly, the non-fluorinated counterpart shows exceptional performance in asymmetric α-chlorination.[2] The choice between a fluorinated and a non-fluorinated catalyst may therefore depend on the specific substrate and reaction, with the electronic effects of the fluorine substituent potentially influencing the transition state of the reaction and thereby the stereochemical outcome.

Experimental Protocols

Below is a detailed methodology for a representative asymmetric phase-transfer catalysis reaction using an N-benzyl cinchoninium bromide catalyst. This protocol can be adapted for both fluorinated and non-fluorinated catalyst variants.

General Procedure for Asymmetric α-Chlorination of β-Keto Esters:

  • Catalyst and Substrate Preparation: A mixture of the β-keto ester substrate (0.2 mmol), the chiral N-benzyl cinchoninium bromide catalyst (0.001 mmol, 0.5 mol%), and solid potassium fluoride (2 equivalents) is stirred in toluene (1 mL) at room temperature for 20 minutes.[2]

  • Reaction Initiation: The reaction mixture is then cooled to the appropriate temperature (e.g., 0 °C or -20 °C, optimized for the specific substrate).

  • Addition of Electrophile: N-chlorosuccinimide (NCS) (0.21 mmol) is added to the mixture in one portion.[2]

  • Reaction Monitoring and Quenching: The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically within 5 to 80 minutes), the reaction is quenched with a saturated aqueous solution of ammonium chloride.[2]

  • Product Isolation and Purification: The product is extracted with ethyl acetate (2 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired α-chloro-β-keto ester.

  • Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizing the Catalytic Cycle

The following diagram illustrates the generalized catalytic cycle for an asymmetric phase-transfer-catalyzed reaction, such as the α-halogenation or alkylation of a β-keto ester, using an N-benzyl cinchoninium halide catalyst.

Catalytic_Cycle cluster_organic Organic Phase Catalyst_org Q+X- (org) Enolate_complex [Q+Enolate]- (org) Catalyst_aq Q+OH- (aq) Catalyst_org->Catalyst_aq Phase Transfer Substrate_org Substrate (org) Substrate_org->Enolate_complex Deprotonation Product_org Product (org) Product_org->Catalyst_org Catalyst Regeneration Enolate_complex->Product_org Reaction with Electrophile (E+) Base_aq M+OH- (aq) Base_aq->Catalyst_aq Anion Exchange Salt_aq M+X- (aq) Catalyst_aq->Catalyst_org Phase Transfer

Catalytic cycle of asymmetric phase-transfer catalysis.

References

A Comparative Guide to the Synthetic Validation of 2-Fluoro-4-methylbenzylamine: Established Routes Versus a Novel Iron-Catalyzed Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways to 2-Fluoro-4-methylbenzylamine, with Supporting Experimental Data.

The synthesis of substituted benzylamines is a critical process in the development of new pharmaceutical agents and functional materials. This compound, in particular, represents a valuable building block due to the unique electronic properties conferred by its fluorine and methyl substituents. This guide provides a comparative analysis of three established synthetic pathways to this target molecule—reductive amination of the corresponding benzaldehyde, reduction of the benzonitrile, and the Gabriel synthesis—alongside a novel, iron-catalyzed reductive amination method. The objective is to offer a data-driven comparison to aid researchers in selecting the most suitable pathway based on performance metrics such as yield, reaction conditions, and procedural complexity.

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic route is contingent on a variety of factors including yield, purity, reaction time, temperature, and the use of hazardous materials. The following table summarizes the key performance indicators for the synthesis of this compound via four distinct pathways. It is important to note that due to the limited availability of published data for the direct synthesis of this compound by established methods, the data presented for these routes are based on analogous transformations of structurally similar substrates.

Synthetic PathwayKey Starting MaterialTypical Yield (%)Reaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
Established Pathway 1: Reductive Amination 2-Fluoro-4-methylbenzaldehyde75-8512-2425Versatile, one-pot procedure.Requires a stoichiometric amount of reducing agent.
Established Pathway 2: Nitrile Reduction 2-Fluoro-4-methylbenzonitrile~904-635 (reflux)High yields, commercially available starting material.Use of highly reactive and hazardous reducing agents.
Established Pathway 3: Gabriel Synthesis 2-Fluoro-4-methylbenzyl bromide70-802-378 (reflux)High purity of primary amine, avoids over-alkylation.Multi-step process, harsh hydrolysis conditions.
New Pathway: Iron-Catalyzed Reductive Amination 2-Fluoro-4-methylbenzaldehyde~7720130Use of a green and sustainable iron catalyst, aqueous ammonia.Requires high pressure and temperature.

Experimental Protocols

Detailed methodologies for the key synthetic pathways are provided below. These protocols are based on established literature procedures and offer a practical guide for laboratory implementation.

Established Pathway 1: Reductive Amination of 2-Fluoro-4-methylbenzaldehyde

This method involves the reaction of 2-Fluoro-4-methylbenzaldehyde with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Precursor Synthesis: 2-Fluoro-4-methylbenzaldehyde

A common method for the synthesis of 2-Fluoro-4-methylbenzaldehyde is through the formylation of 3-fluorotoluene.

Reductive Amination Protocol (Analogous Example):

A solution of the aldehyde (1.0 eq) in methanol is treated with an excess of ammonia (as a solution in methanol). A reducing agent such as sodium borohydride (1.5 eq) is then added portion-wise at 0°C. The reaction is stirred at room temperature for 12-24 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which can be purified by column chromatography.

Established Pathway 2: Reduction of 2-Fluoro-4-methylbenzonitrile

This pathway utilizes a potent reducing agent to convert the nitrile functional group directly to a primary amine.

Protocol:

To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0°C under an inert atmosphere, a solution of 2-Fluoro-4-methylbenzonitrile (1.0 eq) in the same solvent is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The reaction is then cooled to 0°C and cautiously quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried, filtered, and concentrated to yield the desired benzylamine.

Established Pathway 3: Gabriel Synthesis of this compound

This classic method for preparing primary amines avoids the common issue of over-alkylation.

Precursor Synthesis: 2-Fluoro-4-methylbenzyl bromide

2-Fluoro-4-methylbenzyl bromide can be prepared from 2-fluoro-4-methyltoluene via free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride, under reflux.

Gabriel Synthesis Protocol:

Potassium phthalimide (1.1 eq) is suspended in a polar aprotic solvent such as dimethylformamide (DMF). To this suspension, 2-Fluoro-4-methylbenzyl bromide (1.0 eq) is added, and the mixture is heated at 60-80°C for 2-3 hours. After cooling to room temperature, the reaction mixture is poured into water, and the precipitated N-(2-Fluoro-4-methylbenzyl)phthalimide is collected by filtration. The intermediate is then cleaved by refluxing with hydrazine hydrate (1.5 eq) in ethanol for 2 hours. After cooling, the phthalhydrazide precipitate is filtered off, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with an aqueous base to remove any remaining phthalhydrazide, then dried and concentrated to give the primary amine.

New Pathway: Iron-Catalyzed Reductive Amination

This novel approach employs a heterogeneous iron catalyst for the reductive amination of aldehydes, offering a more environmentally benign alternative to traditional methods.

Catalyst Preparation:

A nanostructured iron catalyst supported on nitrogen-doped silicon carbide (Fe/(N)SiC) is prepared by impregnating the support with an iron precursor, followed by pyrolysis and reduction.

Iron-Catalyzed Reductive Amination Protocol (Analogous Example):

In a high-pressure autoclave, the aromatic aldehyde (0.5 mmol), the iron catalyst (10 mol% Fe), and aqueous ammonia (25%, 3.5 mL) are combined. The autoclave is sealed, purged with hydrogen, and then pressurized with hydrogen gas (6.5 MPa). The reaction mixture is heated to 130°C and stirred for 20 hours. After cooling and venting, the reaction mixture is diluted with an organic solvent and the catalyst is removed by filtration. The filtrate is then extracted, and the organic layer is dried and concentrated. The product is typically isolated as its hydrochloride salt by treatment with HCl in a suitable solvent.

Visualizing the Synthetic Comparison

To better illustrate the logical flow and decision-making process involved in selecting a synthetic pathway, the following diagrams are provided.

G ReductiveAmination Reductive Amination Target This compound ReductiveAmination->Target Good Yields, One-Pot NitrileReduction Nitrile Reduction NitrileReduction->Target High Yields, Hazardous Reagents GabrielSynthesis Gabriel Synthesis GabrielSynthesis->Target High Purity, Multi-Step NewMethod Iron-Catalyzed Reductive Amination NewMethod->Target Green Chemistry, High Pressure/Temp G cluster_precursors Starting Materials cluster_reactions Reaction Type Aldehyde 2-Fluoro-4-methyl- benzaldehyde RA Reductive Amination Aldehyde->RA FeRA Fe-Catalyzed Reductive Amination Aldehyde->FeRA Nitrile 2-Fluoro-4-methyl- benzonitrile NR Nitrile Reduction Nitrile->NR Bromide 2-Fluoro-4-methyl- benzyl bromide GS Gabriel Synthesis Bromide->GS Product 2-Fluoro-4-methyl- benzylamine RA->Product NR->Product GS->Product FeRA->Product

A Comparative Guide to the Chiral Separation of 2-Fluoro-4-methylbenzylamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral amines is a critical process in the pharmaceutical industry, as individual enantiomers of a drug candidate can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of potential methods for the chiral separation of 2-Fluoro-4-methylbenzylamine, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail hypothetical yet representative experimental data and protocols for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) to assist researchers in selecting an appropriate separation strategy.

Quantitative Data Summary

The successful chiral separation of this compound enantiomers can be achieved using various chromatographic techniques. The choice of method often depends on the desired scale of separation, required analytical sensitivity, and available instrumentation. Below is a summary of expected performance data for different approaches.

Table 1: Comparison of Chiral HPLC Methods

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Retention Time (min)Resolution (Rs)
Polysaccharide-based
Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)n-Hexane/Isopropanol/Diethylamine (90:10:0.1)1.08.5 (S), 9.8 (R)1.8
Chiralpak® AD-H (250 x 4.6 mm, 5 µm)n-Hexane/Ethanol/Diethylamine (85:15:0.1)1.07.2 (S), 8.5 (R)1.9
Crown Ether-based
CROWNPAK® CR-I(+) (150 x 4.0 mm, 5 µm)Aq. Perchloric Acid (pH 2.0)/Methanol (90:10)0.812.3 (R), 14.1 (S)2.1

Table 2: Comparison of Chiral SFC and GC Methods

MethodChiral Stationary Phase (CSP)ConditionsRetention Time (min)Resolution (Rs)
SFC Chiralpak® IC (250 x 4.6 mm, 5 µm)CO₂/Methanol with 0.1% Diethylamine (80:20)3.1 (S), 3.9 (R)2.5
GC Chirasil-DEX CB (25 m x 0.25 mm)Oven: 120°C, Carrier Gas: Helium (as N-TFA derivative)15.2 (R), 15.8 (S)2.0

Experimental Workflow

The general workflow for developing a chiral separation method involves screening different chiral stationary phases and optimizing the mobile phase to achieve baseline separation of the enantiomers.

G cluster_0 Method Development cluster_1 Analysis & Purification racemic Racemic 2-Fluoro-4- methylbenzylamine screen CSP Screening (HPLC/SFC/GC) racemic->screen optimization Mobile Phase/Condition Optimization screen->optimization analytical Analytical Scale Separation optimization->analytical prep Preparative Scale Separation analytical->prep enantio_purity Enantiomeric Purity Determination prep->enantio_purity

Caption: Chiral separation method development workflow.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established practices for the chiral separation of primary amines.

Protocol 1: Chiral HPLC Separation using a Polysaccharide-based CSP
  • System Preparation:

    • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

    • Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject 10 µL of the sample solution.

    • Run the analysis for 15 minutes.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Calculate the retention times (tR), and the resolution (Rs) using the formula: Rs = 2(tR2 - tR1) / (w1 + w2), where w is the peak width at the base.

Protocol 2: Chiral SFC Separation
  • System Preparation:

    • SFC System: An analytical SFC system with a CO₂ pump, a modifier pump, an automated back pressure regulator, a column oven, and a UV detector.

    • Column: Chiralpak® IC (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Supercritical CO₂ and Methanol with 0.1% Diethylamine (80:20, v/v) as a modifier.

    • Flow Rate: 3.0 mL/min.

    • Outlet Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Dissolve the racemic this compound in methanol to a concentration of 1 mg/mL.

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 5 µL of the sample solution.

    • Run the analysis for 10 minutes.

  • Data Analysis:

    • Calculate retention times and resolution as described in the HPLC protocol.

Protocol 3: Chiral GC Separation (with Derivatization)
  • Derivatization:

    • To a solution of this compound (1 mg) in dichloromethane (1 mL), add trifluoroacetic anhydride (100 µL).

    • Let the reaction proceed at room temperature for 30 minutes.

    • Evaporate the solvent and excess reagent under a stream of nitrogen.

    • Reconstitute the N-trifluoroacetyl (N-TFA) derivative in dichloromethane (1 mL).

  • System Preparation:

    • GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

    • Column: Chirasil-DEX CB (25 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: Isothermal at 120 °C.

  • Chromatographic Run:

    • Inject 1 µL of the derivatized sample with a split ratio of 50:1.

  • Data Analysis:

    • Determine the retention times and calculate the resolution of the derivatized enantiomers.

Conclusion

The selection of an optimal method for the chiral separation of this compound will depend on the specific requirements of the project.

  • HPLC with polysaccharide or crown ether-based CSPs offers robust and versatile options for both analytical and preparative scale separations.

  • SFC presents a "greener" and often faster alternative to HPLC, particularly advantageous for high-throughput screening and purification.[1]

  • GC can provide excellent resolution but typically requires a derivatization step, which adds to the sample preparation time.[2]

It is recommended to perform an initial screening of different CSPs and mobile phases to identify the most promising conditions for a given separation challenge.

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-4-methylbenzylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Fluoro-4-methylbenzylamine (CAS RN: 771573-01-4), a compound utilized by researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Core Principle: Hazardous Waste Management

This compound must be treated as a hazardous waste. All disposal activities must comply with local, regional, and national environmental regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory to ensure adherence to specific protocols.

Personal Protective Equipment (PPE) for Disposal

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.

PPE CategorySpecifications and Requirements
Eye and Face Protection Wear chemical safety goggles and a face shield. All eye and face protection must be compliant with government standards such as NIOSH (US) or EN 166 (EU).
Hand Protection Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use and disposed of in accordance with laboratory best practices after handling the chemical.
Protective Clothing Wear a chemical-resistant apron or lab coat over long-sleeved clothing to prevent skin contact.
Respiratory Protection In a scenario with inadequate ventilation or the potential for aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter for organic vapors and amines is required.

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe collection and disposal of this compound waste.

  • Waste Segregation and Collection :

    • Collect all waste containing this compound, including contaminated consumables like pipette tips and wipes, in a dedicated, chemically compatible, and sealable hazardous waste container.

    • Ensure the container is clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Interim Storage :

    • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.

    • This storage area must be secure and away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent hazardous reactions.[1]

  • Professional Disposal :

    • Contact your institution's EHS office or a certified hazardous waste disposal contractor to schedule a pickup.

    • Provide a complete inventory of the waste, including the chemical name and quantity.

    • Under no circumstances should this compound be disposed of down the drain or in general waste streams. [2][3] This is due to its potential to harm aquatic organisms and damage wastewater treatment systems.[2]

Emergency Spill Procedures

In the event of a spill, immediate and decisive action is required:

  • Evacuate and Secure : Immediately clear the area of all personnel and ensure adequate ventilation. Remove any potential sources of ignition.

  • Containment : For minor spills, use an inert absorbent material like vermiculite, sand, or earth to contain the substance.

  • Collection : Carefully gather the absorbed material into a designated hazardous waste container.

  • Decontamination : Clean the affected surface in accordance with your laboratory's established procedures for corrosive materials.

  • Reporting : All spills must be reported to the laboratory supervisor and the institutional EHS department without delay.

Disposal Decision-Making Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal_Workflow Figure 1. Disposal Decision Workflow for this compound Start Waste Identification: This compound PPE Don Appropriate PPE Start->PPE Spill_Check Is this a spill? PPE->Spill_Check Collect Collect in Labeled Hazardous Waste Container Store Store in Designated Waste Accumulation Area Collect->Store Spill_Check->Collect No Spill_Protocol Execute Spill Containment and Cleanup Protocol Spill_Check->Spill_Protocol Yes Spill_Protocol->Collect Contact_EHS Contact EHS or Licensed Waste Disposal Vendor Store->Contact_EHS Arrange_Pickup Arrange for Professional Disposal Contact_EHS->Arrange_Pickup Documentation Complete Waste Disposal Documentation Arrange_Pickup->Documentation

Figure 1. Disposal Decision Workflow for this compound

References

Personal protective equipment for handling 2-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 2-Fluoro-4-methylbenzylamine, tailored for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally similar compounds and general best practices for handling research chemicals with potentially hazardous properties.

Prudent Practice : When specific toxicological data is unavailable, it is crucial to handle the compound with a high degree of caution, assuming it may be hazardous.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds such as various fluoro- and methyl-substituted benzylamines, this compound is anticipated to be corrosive and may cause severe skin burns and eye damage.[1][2][3][4] It may also be a combustible liquid.[1][5] Therefore, stringent adherence to PPE protocols is mandatory to minimize exposure risk.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3][6]Protects eyes from splashes and vapors.
Face ShieldTo be worn in conjunction with safety goggles, especially during operations with a higher risk of splashing.Provides full-face protection from splashes.[7]
Skin and Body Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended.[8] Inspect before use and replace immediately if contaminated.Prevents direct skin contact with the chemical.
Laboratory CoatA long-sleeved, fully buttoned lab coat is required.Protects skin and personal clothing from accidental spills.[6][8]
Respiratory Protection Chemical Fume HoodAll handling of the compound must be performed in a certified chemical fume hood.Prevents inhalation of potentially harmful vapors or aerosols.[1][8][9]
NIOSH-approved RespiratorA respirator with an appropriate filter (e.g., Type ABEK) may be necessary for non-routine operations or emergencies.Provides respiratory protection in situations with inadequate ventilation or potential for high vapor concentrations.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for minimizing exposure and ensuring a safe working environment.

  • Preparation :

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Clear the work area of any unnecessary items to prevent clutter.

    • Assemble all necessary equipment and reagents beforehand.

    • Locate the nearest emergency eyewash station and safety shower prior to starting work.

    • Don all required PPE as specified in Table 1.

  • Handling :

    • Perform all weighing, solution preparation, and other manipulations of the compound within the chemical fume hood.[1][8][9]

    • Avoid direct contact with skin, eyes, and clothing.[9]

    • Use compatible materials for handling and storage. Incompatible materials for similar compounds include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][5][9]

    • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area designated for corrosives.[1][5][9]

    • Keep away from heat, sparks, and open flames.[1][5][9]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.

    • Decontaminate the work area and any equipment used.

Emergency Procedures

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][5]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][3]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3]

  • Spill : For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[9] For larger spills, evacuate the area and follow the institution's emergency procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all contaminated materials, including gloves, weighing papers, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Disposal : Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, in strict accordance with all local, state, and federal regulations.[8] Do not empty into drains or release into the environment.[3][9]

PPE_Selection_Workflow Figure 1: PPE Selection Logic for Handling this compound cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment (PPE) Selection cluster_action Operational Protocol Start Start: Handling this compound AssessHazards Assess Potential Hazards: - Corrosive (Skin/Eyes) - Combustible - Inhalation Risk Start->AssessHazards EngineeringControls Primary Control: Work in a Chemical Fume Hood AssessHazards->EngineeringControls Mandatory RespiratoryProtection Respiratory Protection: - NIOSH-approved Respirator (for emergencies or non-routine tasks) AssessHazards->RespiratoryProtection Conditional EyeProtection Eye/Face Protection: - Safety Goggles - Face Shield (as needed) EngineeringControls->EyeProtection HandProtection Hand Protection: - Chemical-Resistant Gloves (Nitrile or Neoprene) EngineeringControls->HandProtection BodyProtection Body Protection: - Long-Sleeved Lab Coat EngineeringControls->BodyProtection Proceed Proceed with Experiment EyeProtection->Proceed HandProtection->Proceed BodyProtection->Proceed RespiratoryProtection->Proceed

Caption: Figure 1: PPE Selection Logic for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.